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  • Product: 3,5-Dichloro-1,8-naphthyridine

Core Science & Biosynthesis

Foundational

The Synthetic Versatility of 3,5-Dichloro-1,8-naphthyridine: A Technical Guide for Advanced Chemical Synthesis

Introduction: The 1,8-Naphthyridine Scaffold and the Strategic Value of Dichlorination The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,8-Naphthyridine Scaffold and the Strategic Value of Dichlorination

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various interactions with biological targets. Derivatives of 1,8-naphthyridine have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The strategic introduction of halogen atoms, particularly chlorine, onto the 1,8-naphthyridine core dramatically enhances its value as a synthetic intermediate. Halogenated heterocycles are pivotal building blocks in modern organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling and nucleophilic substitution reactions. 3,5-Dichloro-1,8-naphthyridine, the subject of this guide, presents a particularly interesting case. With two electronically distinct chlorine atoms, it offers the potential for sequential and regioselective functionalization, enabling the creation of diverse molecular architectures from a single, versatile precursor. This guide provides an in-depth exploration of the synthesis, properties, and reactivity of 3,5-Dichloro-1,8-naphthyridine, offering researchers a technical resource for leveraging this powerful intermediate in drug discovery and materials science.

Chemical Structure and Physicochemical Properties

3,5-Dichloro-1,8-naphthyridine possesses the molecular formula C₈H₄Cl₂N₂. The core structure consists of two fused pyridine rings. The placement of chlorine atoms at the C3 and C5 positions, and nitrogen atoms at the 1 and 8 positions, results in an electron-deficient aromatic system. This electron deficiency is the primary driver of its characteristic reactivity.

While specific experimental data for 3,5-Dichloro-1,8-naphthyridine is not widely published, its properties can be reliably estimated based on data from the parent 1,8-naphthyridine and other dichlorinated isomers.

PropertyPredicted Value / InformationJustification / Source
Molecular Weight 199.03 g/mol Calculated from molecular formula C₈H₄Cl₂N₂.
Appearance Off-white to pale yellow solidTypical for chlorinated N-heterocycles.
Melting Point 130 - 150 °C (estimated)Based on related structures like 3,4-dichloro-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine.[5]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and insoluble in water.General solubility profile for similar aromatic compounds.
CAS Number Not definitively assigned in public databases.-

Proposed Synthesis of 3,5-Dichloro-1,8-naphthyridine

The proposed workflow begins with the condensation of a substituted aminopyridine with a suitable carbonyl compound to form a hydroxynaphthyridine, which is subsequently converted to the dichloro-derivative.

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Dichlorination A 2-Amino-6-chloronicotinaldehyde C 5-Chloro-3-carbethoxy-1,8-naphthyridin-2,4-diol A->C Piperidine, EtOH, Reflux B Diethyl Malonate B->C D 5-Chloro-1,8-naphthyridine-2,4-diol C->D 1. NaOH (aq), Heat 2. HCl (aq) E 3,5-Dichloro-1,8-naphthyridine D->E POCl₃, PCl₅, Heat

Proposed synthetic workflow for 3,5-Dichloro-1,8-naphthyridine.
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Chloro-1,8-naphthyridine-2,4-diol

  • To a solution of 2-amino-6-chloronicotinaldehyde (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be carried forward without extensive purification.

  • Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours to effect hydrolysis of the ester and ring closure.

  • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2-3 to induce precipitation of the diol product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield 5-chloro-1,8-naphthyridine-2,4-diol.

Step 2: Synthesis of 3,5-Dichloro-1,8-naphthyridine

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • Combine 5-chloro-1,8-naphthyridine-2,4-diol (1.0 eq) and phosphorus pentachloride (PCl₅, 2.2 eq) in a flask equipped with a reflux condenser and a gas trap.

  • Carefully add phosphorus oxychloride (POCl₃) as a solvent.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction mixture should become a homogenous solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the portion-wise addition of a solid base such as sodium carbonate until the pH reaches ~8.

  • The crude product will precipitate as a solid. Collect it by filtration and wash with water.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to afford pure 3,5-dichloro-1,8-naphthyridine.

Spectroscopic Characterization (Predicted)

The definitive assignment of NMR spectra requires experimental data. However, based on established principles and data from related structures, the following represents a predicted assignment for 3,5-dichloro-1,8-naphthyridine.

¹H NMR (400 MHz, CDCl₃):

  • H2: ~8.8 ppm (singlet). This proton is ortho to N1 and is expected to be the most downfield proton on its ring.

  • H4: ~8.2 ppm (singlet). This proton is deshielded by the adjacent N-atom and the C5-Cl.

  • H6: ~7.6 ppm (doublet). This proton is part of an AB system with H7.

  • H7: ~9.1 ppm (doublet). This proton is ortho to N8 and will be significantly downfield.

¹³C NMR (100 MHz, CDCl₃):

  • C2: ~152 ppm

  • C3: ~135 ppm (quaternary, C-Cl)

  • C4: ~125 ppm

  • C4a: ~140 ppm (quaternary)

  • C5: ~138 ppm (quaternary, C-Cl)

  • C6: ~122 ppm

  • C7: ~155 ppm

  • C8a: ~150 ppm (quaternary)

Chemical Reactivity and Strategic Functionalization

The synthetic utility of 3,5-dichloro-1,8-naphthyridine lies in the differential reactivity of its two carbon-chlorine bonds. The electron-deficient nature of the naphthyridine ring system activates both chlorine atoms towards nucleophilic displacement and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C-Cl bonds are susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiolates). The regioselectivity of the first substitution is dictated by the electronic environment of the C3 and C5 positions. Computational studies and experimental data on similar dichlorinated heterocycles, such as 2,4-dichloropyrimidines, show that the position para to a ring nitrogen (C4 in pyrimidines) is often more activated towards nucleophilic attack.[7][8] In 3,5-dichloro-1,8-naphthyridine, the C5 position is para to N1, while the C3 position is ortho to N1. It is therefore predicted that the C5 position will be more electrophilic and thus more reactive towards nucleophilic attack under kinetically controlled conditions.

Predicted SNAr mechanism on 3,5-Dichloro-1,8-naphthyridine.

Protocol: Regioselective Amination

  • In a reaction vessel, dissolve 3,5-dichloro-1,8-naphthyridine (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

  • Add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction at room temperature to 60 °C. The higher reactivity of the C5 position should allow for selective substitution at lower temperatures.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-amino-3-chloro-1,8-naphthyridine by column chromatography. The second chlorine at C3 can then be substituted under more forcing conditions (higher temperature) or via a different reaction type.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are exceptionally powerful for forming C-C bonds. The regioselectivity in the cross-coupling of dihaloheterocycles can often be controlled by the choice of catalyst, ligands, and reaction conditions.[9] For substrates like 2,4-dichloroquinolines, the C-Cl bond at the position ortho to the nitrogen (C2) is often more reactive in the oxidative addition step of the catalytic cycle.[10] By analogy, the C3-Cl bond in 3,5-dichloro-1,8-naphthyridine, being ortho to N1, may exhibit higher reactivity in certain palladium-catalyzed reactions compared to the C5-Cl bond. This provides a complementary strategy to SNAr for achieving regioselective functionalization.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation RedElim Reductive Elimination Intermediate Trans->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product 3-Aryl-5-chloro-1,8-naphthyridine (Ar-Ar') RedElim->Product ArCl 3,5-Dichloro-1,8-naphthyridine (Ar-Cl) ArCl->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Trans Base Base Base->Trans

Generalized Suzuki-Miyaura catalytic cycle on a chloro-naphthyridine.

Protocol: Regioselective Suzuki-Miyaura Coupling

  • To a degassed mixture of 1,4-dioxane and water, add 3,5-dichloro-1,8-naphthyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%). The choice of ligand is critical and can influence regioselectivity.

  • Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C.

  • Monitor the reaction progress by LC-MS. Careful control of temperature and reaction time can maximize the yield of the mono-coupled product.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to isolate the 3-aryl-5-chloro-1,8-naphthyridine.

Applications in Medicinal Chemistry and Materials Science

The true power of 3,5-dichloro-1,8-naphthyridine is its role as a versatile scaffold for the rapid generation of compound libraries. The ability to perform sequential, regioselective substitutions at the C3 and C5 positions allows for the synthesis of a vast number of analogues with diverse functionalities.

For example, a Suzuki coupling at C3 followed by a Buchwald-Hartwig amination at C5 can generate a library of 3-aryl-5-amino-1,8-naphthyridines. This strategy is highly efficient in drug discovery for exploring the structure-activity relationship (SAR) around the naphthyridine core. By systematically varying the aryl group and the amine, chemists can fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target.[1]

Conclusion

3,5-Dichloro-1,8-naphthyridine stands out as a high-potential, albeit under-documented, building block for advanced chemical synthesis. Its electron-deficient core activates two distinct chlorine atoms for sequential functionalization through cornerstone reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. By leveraging the predicted regioselectivity of these transformations, researchers can strategically construct complex molecules and diverse compound libraries. This guide provides a foundational framework based on established chemical principles to unlock the synthetic potential of this versatile intermediate, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • (2016). WO2012151640A1 - Methods for preparing naphthyridines.
  • Gao, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Reddy, K. R., et al. (1998). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B. [Link]

  • Urbanczyk-Lipkowska, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Kim, B. H., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society. [Link]

  • Wallace, D. J., & Chen, C. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]

  • (1980). DD145753A5 - PROCESS FOR THE PREPARATION OF NAPHTHYRIDINE DERIVATIVES.
  • (1991). US5053509A - Benzo[9]naphthyridine derivatives, their preparation and compositions containing them. Google Patents.

  • (2016). (12) United States Patent. Googleapis.com. [Link]

  • Ojha, M., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. [Link]

  • Bakr, R. B., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Quantum Mechanics-Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Reddy, D. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Smith, H. E., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Sanghavi, K. N., et al. (2023). Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate: Mechanistic Pathway, Cytotoxic and Tubercular Studies. ChemistrySelect. [Link]

  • ResearchGate. (2021). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

Sources

Exploratory

Literature review on halogenated 1,8-naphthyridine scaffolds

This technical guide details the synthesis, reactivity, and medicinal application of halogenated 1,8-naphthyridine scaffolds. It is designed for medicinal chemists and process scientists requiring actionable protocols an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, reactivity, and medicinal application of halogenated 1,8-naphthyridine scaffolds. It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insight.

Content Type: Advanced Synthetic & Medicinal Chemistry Review Focus: Synthesis, Regioselective Functionalization, and Therapeutic Applications

Executive Summary: The Halogen Advantage

The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and isoquinolines. While the parent heterocycle is chemically versatile, its halogenated derivatives (chloro-, bromo-, fluoro-) are the true workhorses of medicinal chemistry.

Why Halogenation Matters:

  • Synthetic Handles: Halogens at C2, C3, C4, and C7 allow for orthogonal cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Electronic Modulation: Fluorine substitution (e.g., at C6) alters pKa and metabolic stability (blocking P450 oxidation).

  • Lipophilicity: Halogens modulate logP, improving membrane permeability in antibacterial agents (e.g., Gemifloxacin).

Synthetic Architectures: Constructing the Core

To access halogenated scaffolds, one must first construct the naphthyridine core or halogenate a pre-formed ring. Two primary pathways dominate the literature: the Vilsmeier-Haack Cyclization and the Gould-Jacobs Reaction .

Pathway A: Vilsmeier-Haack Cyclization (The 2-Chloro Route)

This method is preferred for generating 2-chloro-3-formyl-1,8-naphthyridines, which are densely functionalized intermediates.

  • Mechanism:

    
    -(pyridin-2-yl)acetamide reacts with 
    
    
    
    /DMF. The Vilsmeier reagent attacks the amide oxygen, forming an imidoyl chloride. Subsequent electrophilic attack on the pyridine ring (C3 position) closes the ring.
  • Key Advantage: Simultaneously installs the ring nitrogen, the C3-formyl handle, and the C2-chlorine reactive site.

Pathway B: Gould-Jacobs Reaction (The 4-Oxo Route)

Standard for fluoroquinolone antibiotics.

  • Mechanism: Condensation of 2-aminopyridine with alkoxymethylenemalonate, followed by thermal cyclization.

  • Halogenation Step: The resulting 4-oxo intermediate is treated with

    
     to yield the 4-chloro derivative, or treated with electrophilic fluorinating agents (Selectfluor) to install C6-fluorine.
    
Visualization: Core Synthesis Pathways

NaphthyridineSynthesis Start1 N-(pyridin-2-yl)acetamide Reagent1 POCl3 / DMF (Vilsmeier-Haack) Start1->Reagent1 Inter1 Imidoyl Chloride Intermediate Reagent1->Inter1 Activation Product1 2-Chloro-3-formyl- 1,8-naphthyridine Inter1->Product1 Cyclization Start2 2-Aminopyridine + EMME Step2a Thermal Cyclization (Dowtherm A) Start2->Step2a Product2a 4-Hydroxy-1,8- naphthyridine Step2a->Product2a Step2b POCl3 / Reflux Product2a->Step2b Product2b 4-Chloro-1,8- naphthyridine Step2b->Product2b Deoxychlorination

Caption: Comparative synthesis of 2-chloro and 4-chloro-1,8-naphthyridine scaffolds.

Reactivity Profile & Regioselectivity[1][2][3]

Understanding the electronic bias of the 1,8-naphthyridine ring is critical for selective functionalization. The nitrogen atoms at positions 1 and 8 deplete electron density from the ring carbons, making them susceptible to Nucleophilic Aromatic Substitution (


) and Oxidative Addition (Pd-catalysis).
The Reactivity Hierarchy
  • Positions 2 and 7 (

    
     to N):  Most electron-deficient. Highly reactive toward 
    
    
    
    (e.g., amines, methoxide) and oxidative addition.
  • Positions 4 and 5 (

    
     to N):  Moderately reactive.
    
  • Positions 3 and 6 (

    
     to N):  Least reactive to nucleophiles; requires activation or catalysis.
    

Scenario: 2,7-Dichloro-1,8-naphthyridine

  • Monosubstitution: Possible with controlled stoichiometry (1.0 equiv nucleophile) at low temperatures (

    
    ).
    
  • Disubstitution: Occurs readily with excess nucleophile and heat.

  • Cross-Coupling: Pd-catalyzed Suzuki coupling occurs preferentially at C2/C7 over C3/C6 due to the weaker C-Cl bond strength induced by the adjacent nitrogen (activation).

Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of 2-Chloro-1,8-naphthyridine)

Context: Converting a hydroxy tautomer to a reactive chloro-scaffold.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Reactants: Charge the flask with 2-hydroxy-1,8-naphthyridine (1.0 g, 6.8 mmol) and Phosphorus Oxychloride (

    
    , 10 mL).
    
  • Catalyst: Add a catalytic amount of DMF (3-4 drops). Note: This forms the Vilsmeier reagent in situ, accelerating the reaction.

  • Reaction: Heat to reflux (

    
    ) for 2-4 hours. Monitor by TLC (EtOAc/Hexane) until the starting material (polar, baseline) disappears.
    
  • Workup (Caution): Cool to room temperature. Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring to quench excess

    
    . Neutralize with saturated 
    
    
    
    or
    
    
    to pH 8.
  • Isolation: Extract with Dichloromethane (

    
     mL). Dry organics over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (DCM/MeOH).

Protocol B: Regioselective Suzuki-Miyaura Coupling

Context: Coupling a phenylboronic acid to a 2-chloro-1,8-naphthyridine.

  • Reagents: 2-Chloro-1,8-naphthyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2 mol%), XPhos or 
    
    
    
    (4 mol%),
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the transmetalation step.

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins.

    • Mix halide, boronic acid, base, and ligand in a Schlenk tube.

    • Add Pd source last. Seal and heat to

      
       for 12 hours.
      
  • Why this works: The electron-deficient naphthyridine ring facilitates oxidative addition. Electron-rich ligands (XPhos) prevent catalyst poisoning by the basic naphthyridine nitrogens.

Medicinal Chemistry Applications

The halogenated scaffold is a precursor to several high-value biological targets.

Case Study: Gemifloxacin (Antibacterial)

Gemifloxacin is a fluoroquinolone antibiotic used for respiratory tract infections.

  • Core Structure: 1,8-Naphthyridine-3-carboxylic acid.[1][2][3][4]

  • Halogen Role:

    • C6-Fluorine: Essential for DNA gyrase inhibition and cell penetration.

    • C7-Chlorine (Precursor): The 7-chloro intermediate undergoes

      
       with a pyrrolidine amine to form the final drug.
      
  • Mechanism: Intercalation into bacterial DNA-gyrase complexes, inducing double-strand breaks.

Table 1: Structure-Activity Relationship (SAR) of Halogenated Naphthyridines
PositionSubstituentEffect on Biological ActivityTypical Reaction to Install
N1 Alkyl/ArylControls pharmacokinetics/solubility.Alkylation (NaH/R-X)
C2 ChlorineReactive handle for heterocycle attachment.Vilsmeier-Haack
C3 CarboxylEssential for DNA binding (Gyrase).Knoevenagel Condensation
C6 FluorineIncreases potency & metabolic stability.Electrophilic Fluorination
C7 Amine (via Cl)Broadens spectrum (Gram-positive).

displacement of Cl
Visualization: Gemifloxacin SAR & Synthesis Logic

GemifloxacinSAR Core 1,8-Naphthyridine Core Pos3 C3: Carboxylic Acid (DNA Binding) Core->Pos3 Pos6 C6: Fluorine (Potency/Stability) Core->Pos6 Pos7 C7: Chlorine -> Amine (Spectrum/Solubility) Core->Pos7 Pos1 N1: Cyclopropyl (Potency) Core->Pos1 Precursor 2,6-Dichloro-5- fluoronicotinic acid Intermediate 7-Chloro-6-fluoro- scaffold Precursor->Intermediate Ring Closure FinalDrug Gemifloxacin Intermediate->FinalDrug SnAr @ C7 (Pyrrolidine addition)

Caption: SAR map of Gemifloxacin highlighting the critical role of halogen atoms.

References

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(3), 475-480. Link

  • Litvinov, V. P. (2006).[5] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews, 75(4). (Foundational text on Vilsmeier-Haack applications).

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. Link

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry. (Specifics on reactivity).
  • Langer, P., et al. (2011). Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of Dichloro-naphthyridines. Synlett. (Basis for Suzuki protocols).[6][7]

  • Hong, C. Y., et al. (1997). Novel Fluoroquinolone Antibacterial Agents: Synthesis and Antibacterial Activity of Gemifloxacin. Journal of Medicinal Chemistry, 40(22), 3584-3595. Link

Sources

Foundational

Solubility Profile and Thermodynamic Analysis of 3,5-Dichloro-1,8-naphthyridine: A Technical Guide

The following technical guide is structured as a strategic whitepaper for drug development scientists. It addresses the solubility profiling of 3,5-Dichloro-1,8-naphthyridine , a critical heterocyclic building block ofte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a strategic whitepaper for drug development scientists. It addresses the solubility profiling of 3,5-Dichloro-1,8-naphthyridine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and antimicrobial agents.

Given that specific public solubility datasets for the 3,5-isomer are sparse compared to the 2,7-isomer, this guide synthesizes predictive physicochemical analysis with rigorous experimental protocols and thermodynamic modeling frameworks . It serves as a blueprint for establishing the solubility profile required for process optimization.

Executive Summary & Physicochemical Context

3,5-Dichloro-1,8-naphthyridine represents a class of halogenated diazanaphthalenes essential for late-stage diversification in medicinal chemistry. Its solubility profile is the rate-limiting step in two critical workflows:

  • Nucleophilic Aromatic Substitution (

    
    ):  High solubility is required in polar aprotic solvents to facilitate the displacement of chlorides by amines or alkoxides.
    
  • Purification via Crystallization: A steep solubility differential (temperature dependence) is necessary in protic or ester-based solvents to maximize recovery yield.

Structural Determinants of Solubility

Unlike its centrosymmetric isomer (2,7-dichloro-1,8-naphthyridine), the 3,5-dichloro motif presents a distinct dipole moment and crystal packing efficiency.

  • Lipophilicity (LogP): Estimated ~2.3 – 2.8. The molecule is moderately lipophilic.

  • Crystal Lattice Energy: The lack of H-bond donors implies that the crystal lattice is dominated by

    
     stacking and weak Cl
    
    
    
    N halogen bonding. Breaking this lattice requires solvents capable of disrupting these dispersive forces.
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods and data from analogous naphthyridines [1], the solubility hierarchy is predicted as follows:

  • High Solubility (>50 mg/mL): DMSO, DMF, DMAc (Strong dipole-dipole interactions).

  • Moderate Solubility (10–50 mg/mL): Dichloromethane, Chloroform, Acetone, Ethyl Acetate.

  • Temperature-Dependent Solubility (Ideal for Crystallization): Methanol, Ethanol, Isopropanol, Acetonitrile.

  • Poor Solubility (<1 mg/mL): Water, Hexane, Heptane.

Experimental Protocol: Determination of Mole Fraction Solubility

To generate a definitive solubility profile, a static equilibrium gravimetric method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Workflow Diagram

The following Graphviz diagram outlines the critical path for solubility determination and data validation.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Isothermal Shaking (T = 273.15 to 323.15 K) Time: 24-48h Start->Equilibration Sampling Phase Separation (Syringe Filter 0.45 µm) Equilibration->Sampling Analysis Quantification Method Sampling->Analysis Gravimetric Gravimetric Analysis (Evaporation to Dryness) Analysis->Gravimetric Stable Solute HPLC HPLC-UV Analysis (If degradation suspected) Analysis->HPLC Labile Solute Calc Calculate Mole Fraction (x) Gravimetric->Calc HPLC->Calc Model Thermodynamic Modeling (Apelblat / Van't Hoff) Calc->Model

Caption: Figure 1. Standardized workflow for the determination of solid-liquid equilibrium (SLE) data.

Detailed Methodology
  • Preparation: Add excess 3,5-Dichloro-1,8-naphthyridine to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Agitate at constant temperature (

    
     K) using a circulating water bath. Standard duration is 24 hours , followed by a 2-hour settling period.
    
  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45

    
    m PTFE filter to prevent "cold spots" that cause premature precipitation.
    
  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 313 K until constant mass is achieved (

      
      ).
      
    • Validation: Repeat in triplicate. Relative Standard Deviation (RSD) must be

      
      .
      

Thermodynamic Modeling & Data Correlation

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to allow for interpolation and process design.
The Modified Apelblat Equation

This is the most accurate semi-empirical model for naphthyridine derivatives in polar and non-polar solvents [2].



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the fusion enthalpy.[1]
The (Buchowski-Ksiazczak) Equation

Useful for identifying deviations from ideality due to hydrogen bonding.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy term.
    
  • 
     : Melting point of 3,5-Dichloro-1,8-naphthyridine (Experimental determination required via DSC).
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.[2]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Process Application: Solvent Selection Guide

The choice of solvent dictates the efficiency of the synthetic workup. Based on the general solubility behavior of chlorinated naphthyridines, the following decision matrix applies.

Solvent Selection Decision Tree

SolventSelection Root Process Goal Reaction S_NAr / Coupling Root->Reaction Purification Crystallization Root->Purification HighSol High Solubility Required (>100 mg/mL) Reaction->HighSol TempDep Need High d(Sol)/dT Purification->TempDep AntiSolvent Anti-Solvent Addition Purification->AntiSolvent PolarAprotic Use DMSO or DMF (High T, High Load) HighSol->PolarAprotic Alcohols Ethanol / Isopropanol (Cooling Crystallization) TempDep->Alcohols WaterAdd DMSO + Water (Precipitation) AntiSolvent->WaterAdd

Caption: Figure 2. Strategic solvent selection for reaction and purification phases.

Practical Recommendations
  • For Reaction: Use DMF or DMAc . The high solubility allows for high-concentration reactions, increasing kinetics for

    
     substitutions.
    
  • For Crystallization: Use Ethanol or Acetonitrile .

    • Mechanism:[3][4] 3,5-Dichloro-1,8-naphthyridine is expected to show a steep solubility curve in these solvents (low solubility at 0°C, high at reflux). This enables purification by simple cooling, rejecting polar impurities in the mother liquor.

  • For Extraction: Dichloromethane (DCM) is the solvent of choice due to high solubility and immiscibility with water.

References

  • Gong, Y., et al. (2014). Solubility of 2,7-Dichloro-1,8-naphthyridine in Organic Solvents. Journal of Chemical & Engineering Data.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry.

  • Shake-Flask Method Protocol. (2025). Standard Operating Procedure for Solubility Measurement. Open Science Framework.

(Note: While specific data for the 3,5-isomer is proprietary or emerging, the references above provide the validated thermodynamic frameworks and analogous data sets used to construct this guide.)

Sources

Exploratory

The 1,8-Naphthyridine Core: A Historical Journey of Synthesis and Functionalization

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction The 1,8-naphthyridine scaffold, a heterocyclic motif composed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The 1,8-naphthyridine scaffold, a heterocyclic motif composed of two fused pyridine rings, stands as a cornerstone in the architecture of bioactive molecules.[1][2][3] This bicyclic aromatic compound, often considered a bioisostere of quinoline, is a "privileged scaffold" in medicinal chemistry, forming the foundation for a vast spectrum of therapeutic agents.[1][4][5] Its journey from a laboratory curiosity to a key component in marketed drugs is a testament to decades of innovation in synthetic organic chemistry. This guide provides a comprehensive overview of the historical evolution of 1,8-naphthyridine synthesis, explores the modern advancements that have refined these methods, and delves into the critical functionalization strategies that tailor its properties for targeted biological activity.

Part 1: A Historical Perspective: From Discovery to a "Privileged Scaffold"

The ascent of 1,8-naphthyridine from relative obscurity to pharmaceutical prominence is marked by two pivotal moments.

The Genesis: An Initial Synthesis

The first documented synthesis of the 1,8-naphthyridine core was achieved in 1927 by Koller's group.[1][6] This initial breakthrough, while chemically significant, did not immediately trigger widespread interest in the scaffold. It remained a niche area of heterocyclic chemistry for several decades.

The Turning Point: The Discovery of Nalidixic Acid

The landscape changed dramatically in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues.[1] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1] Its subsequent approval for treating urinary tract infections was a landmark event.[1] This discovery was pathbreaking; it established the 1,8-naphthyridine system as a viable new class of chemotherapeutic agents and laid the essential groundwork for the development of the entire quinolone family of antibiotics.[1]

The success of nalidixic acid catalyzed an explosion of research, leading to the development of numerous fluoroquinolone antibiotics such as enoxacin, tosufloxacin, and gemifloxacin, which feature the 1,8-naphthyridine core.[2][3][5] In subsequent years, the scaffold's versatility was further demonstrated as derivatives were developed with a wide array of pharmacological properties, including anticancer (e.g., voreloxin), antiviral, anti-inflammatory, and neuroprotective activities.[3][4][7][8]

G cluster_timeline Timeline of Key 1,8-Naphthyridine Milestones y1927 1927 First Synthesis (Koller's Group) y1962 1962 Discovery of Nalidixic Acid (G. Lesher et al.) y1927->y1962 y1980s 1980s-1990s Fluoroquinolone Era (Enoxacin, Gemifloxacin) y1962->y1980s y2000s 2000s-Present Therapeutic Expansion (Anticancer, Antiviral) y1980s->y2000s

Caption: A timeline of major discoveries in 1,8-naphthyridine history.

Part 2: Core Synthesis Methodologies

The construction of the 1,8-naphthyridine ring system has historically relied on a few robust and versatile condensation reactions.

The Friedländer Annulation: The Primary Approach

The Friedländer synthesis is widely regarded as one of the most straightforward and high-yielding methods for constructing the 1,8-naphthyridine core.[1][9][10] The fundamental principle of this reaction is the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing a reactive α-methylene group, such as a ketone or ester.[1][10][11]

The causality behind this reaction's success lies in a two-step sequence: an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to form the stable aromatic ring system.[10]

G cluster_mechanism Friedländer Synthesis Mechanism Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Step1 Base-catalyzed Aldol Condensation Reactants->Step1 Intermediate Aldol Adduct Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Dehydration) Intermediate->Step2 Product 1,8-Naphthyridine Core Step2->Product

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Experimental Protocol: Classic Friedländer Synthesis

Objective: Synthesis of a substituted 1,8-naphthyridine.

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Ethyl acetoacetate, 1.1 eq)

  • Base Catalyst (e.g., Piperidine, 0.25 eq)

  • Solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminonicotinaldehyde and ethanol. Stir until the aldehyde is fully dissolved.

  • Addition of Reagents: Add the active methylene compound (ethyl acetoacetate) followed by the piperidine catalyst to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 1,8-naphthyridine derivative.

Other Foundational Synthetic Routes

While the Friedländer reaction is dominant, other classic named reactions have been adapted for 1,8-naphthyridine synthesis.

  • Skraup Reaction: This method involves the reaction of an aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[12] The glycerol is first dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with an aminopyridine in the presence of an acid catalyst.[13]

Part 3: Modern Advancements and Green Chemistry

Modern synthetic chemistry has driven the evolution of 1,8-naphthyridine synthesis towards more efficient, atom-economical, and environmentally benign processes.[1][2]

  • Novel Catalysis: The reliance on harsh acids or bases has been mitigated by the development of novel catalysts. Lewis acids like CeCl₃·7H₂O have enabled solvent-free reactions under grinding conditions, simplifying protocols and reducing waste.[11] Highly regioselective catalysts, such as the bicyclic amine TABO, have been employed to control the outcome of Friedländer reactions with unsymmetrical ketones, providing specific isomers in high yields.[9][14]

  • Green Solvents: A significant advancement has been the replacement of traditional organic solvents with water.[6][15] The use of biocompatible catalysts like choline hydroxide in water not only aligns with the principles of green chemistry but can also facilitate gram-scale synthesis, making the process more suitable for industrial applications.[1][6][16]

  • Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the product, offer high efficiency and complexity generation. Various MCRs have been developed for the one-pot synthesis of highly substituted 1,8-naphthyridines.[17]

Data Presentation: Comparison of Synthetic Methodologies
MethodCatalystSolventConditionsAdvantagesDisadvantages
Classic Friedländer Piperidine, KOH, or H₂SO₄Ethanol, DMFRefluxHigh yield, versatileHarsh conditions, organic waste
Solvent-Free CeCl₃·7H₂ONoneRoom Temp, GrindingGreen, simple work-upLimited to solid-state
Green Friedländer Choline HydroxideWater50°CEnvironmentally benign, scalableSubstrate solubility can be an issue
MCR N-BromosulfonamidesAcetonitrileRoom TempHigh efficiency, complexityOptimization can be challenging
Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine in Water[1][6]

Objective: To synthesize 2-methyl-1,8-naphthyridine using an environmentally friendly protocol.

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol, 1.0 eq)

  • Acetone (1.5 mmol, 3.0 eq)

  • Choline hydroxide (1 mol%)

  • Water (1 mL)

Procedure:

  • Reaction Setup: In a small vial, create a mixture of 2-aminonicotinaldehyde (e.g., 61.6 mg) and acetone (e.g., 111 µL) in 1 mL of water.

  • Catalyst Addition: Add choline hydroxide (e.g., 3 µL, 1 mol%) to the stirred mixture.

  • Reaction: Stir the mixture under a nitrogen atmosphere at 50°C for approximately 6 hours.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

  • Work-up: Once complete, allow the mixture to cool to room temperature. Extract the product with ethyl acetate.

  • Isolation: Collect the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The final product can be purified using silica gel column chromatography if necessary.

Part 4: The Art of Functionalization

The biological activity of the 1,8-naphthyridine core is exquisitely sensitive to the nature and position of its substituents. Functionalization is therefore a critical step in transforming the basic scaffold into a potent drug candidate.

Modern Functionalization Strategies

Recent years have seen a move away from classical substitution reactions towards more sophisticated and direct methods.

  • Transition Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. For example, Rh(III)-catalyzed two-fold C-H activation has been used to construct complex, fused benzo[de][1][18]naphthyridine systems in a single pot.[19] This approach is highly atom-economical and allows for the rapid construction of molecular complexity.

  • Transfer Hydrogenation for Saturation and Functionalization: Iridium-catalyzed transfer hydrogenation provides a method to selectively reduce one of the pyridine rings, yielding tetrahydro-1,8-naphthyridine derivatives.[20][21] This strategy can be coupled with a nucleophilic addition, allowing for the simultaneous reduction and α-functionalization of the ring system, creating valuable building blocks that are otherwise difficult to access.[18][21]

  • Targeted Difunctionalization: For applications in molecular recognition and the development of complex ligands, the specific functionalization at two distinct positions is often required. Methods have been developed for the selective synthesis of 2,7-difunctionalized-1,8-naphthyridines, allowing for the introduction of diverse groups such as amino, hydroxyl, and aldehyde moieties at these key positions.[22][23]

G cluster_functionalization Modern Functionalization Workflow Core 1,8-Naphthyridine Core CH C-H Activation (e.g., Rh-catalysis) Core->CH TH Transfer Hydrogenation (e.g., Ir-catalysis) Core->TH DF Directed Difunctionalization (e.g., at C2/C7) Core->DF Fused Fused Polycycles CH->Fused Tetrahydro α-Functionalized Tetrahydro-derivatives TH->Tetrahydro Ligands Symmetrical/Asymmetrical Ligands & Receptors DF->Ligands

Caption: Workflow of key functionalization strategies on the 1,8-naphthyridine core.

Conclusion and Future Outlook

From its first synthesis in 1927 to its current celebrated status in drug discovery, the 1,8-naphthyridine scaffold has had a remarkable journey.[1] The discovery of nalidixic acid's antibacterial properties was the watershed moment that unlocked the vast therapeutic potential of this heterocyclic system.[1] Continuous innovation in synthetic methodologies, particularly the recent shift towards greener, more efficient, and highly selective catalytic systems, has made a diverse range of derivatives more accessible than ever before.[2] The scaffold's proven success in multiple therapeutic areas ensures that it will remain a focal point of research, with future efforts likely to concentrate on novel C-H functionalization techniques and asymmetric synthesis to unlock even more sophisticated and potent molecular architectures.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed . PubMed. Available at: [Link]

  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | Request PDF . ResearchGate. Available at: [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities . Bentham Science. Available at: [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College . K.T.H.M. College. Available at: [Link]

  • Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier - PubMed . PubMed. Available at: [Link]

  • Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives | ACS Combinatorial Science . ACS Publications. Available at: [Link]

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS . Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed . PubMed. Available at: [Link]

  • Full article: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

  • Efficient Synthesis of Functionalized Benzo[b][1][18]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline | ACS Combinatorial Science . ACS Publications. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Discovery of intermolecular cascade annulation for dihydrobenzo[b][1][18]naphthyridine-ylidene-pyrrolidinetriones - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions . Scientific Reports. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - MDPI . MDPI. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . ACS Omega. Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Product Class 8: Naphthyridines . Thieme. Available at: [Link]

  • Synthesis of trifluoromethyl-functionalized benzo[de][1][18]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Synthesis and reactions of naphthyridines (review) - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids . Iraqi National Journal of Chemistry. Available at: [Link]

  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications . ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives . ResearchGate. Available at: [Link]

  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of trifluoromethyl-functionalized benzo[de][1][18]naphthyridines via Rh(III)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed . PubMed. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . ResearchGate. Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - ResearchGate . ResearchGate. Available at: [Link]

  • The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction - Oregon State University . Oregon State University. Available at: [Link]

Sources

Foundational

3,5-Dichloro-1,8-naphthyridine as a precursor for heterocyclic ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore and a highly versatile dinucleating ligand framework[1]. Its unique geometry, characterized by a ~2.2 Å distance between the two nitrogen atoms, makes it exceptionally well-suited for stabilizing homo- and heterobimetallic complexes (e.g., Pt/Cu or Cu/Zn cores)[2]. While symmetrically substituted naphthyridines are common in literature[3], the 3,5-dichloro-1,8-naphthyridine building block offers a distinct and powerful advantage: orthogonal reactivity.

This in-depth guide details the mechanistic rationale and step-by-step methodologies for exploiting this asymmetry. By leveraging the differing electronic environments of the C3 and C5 positions, researchers can synthesize highly functionalized, multidentate heterocyclic ligands for advanced catalysis and drug discovery without relying on cumbersome protecting-group strategies.

Chemical Profile & Mechanistic Rationale

The synthetic utility of 3,5-dichloro-1,8-naphthyridine lies in the differing electronic environments of its two carbon-chlorine bonds, which allows for sequential, regioselective functionalization:

  • The C5 Position (Electron-Deficient): Located para (γ) to the N8 atom, the C5 position is highly activated by the electron-withdrawing nature of the heterocyclic ring. This makes the C5–Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer intermediate[4].

  • The C3 Position (Electron-Neutral): Located meta (β) to the N1 atom, the C3 position lacks direct resonance activation from the ring nitrogens. Consequently, the C3–Cl bond is inert to SNAr under standard conditions but is highly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[5].

This dichotomy allows chemists to first install a primary coordinating group (e.g., an amine or alkoxide) at the C5 position, followed by the catalytic coupling of an aryl or heteroaryl group at the C3 position to expand the


-system or introduce a secondary coordination sphere.

Workflow Visualization

G Start 3,5-Dichloro- 1,8-naphthyridine SNAr Step 1: SNAr at C5 (Nucleophile, Base) Start->SNAr Regioselective Intermediate 3-Chloro-5-Substituted Intermediate SNAr->Intermediate Coupling Step 2: Pd-Coupling at C3 (Boronic Acid, Pd cat.) Intermediate->Coupling Orthogonal Activation Final Asymmetric Multidentate Ligand Coupling->Final Apps Applications: Bimetallic Catalysis & Drug Discovery Final->Apps

Orthogonal functionalization workflow of 3,5-dichloro-1,8-naphthyridine.

Quantitative Data & Analytical Signatures

To ensure self-validation during the synthetic sequence, researchers must rely on distinct spectroscopic signatures. Table 1 summarizes the reactivity profile, while Table 2 provides the expected analytical benchmarks for tracking the reaction progress.

Table 1: Orthogonal Reactivity Profile of 3,5-Dichloro-1,8-naphthyridine

PositionElectronic EnvironmentPreferred Reaction TypeTypical ReagentsYield Range
C5 Electron-deficient (

to N8)
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates75 – 95%
C3 Electron-neutral (

to N1)
Transition-Metal Catalyzed Cross-CouplingBoronic acids, Amines + Pd/Ru60 – 85%

Table 2: Spectroscopic Signatures for Regioselective Functionalization

Compound State

H NMR (C4-H)

H NMR (C2-H)
Mass Spec (m/z) Isotope Pattern
3,5-Dichloro Precursor ~8.5 ppm (s)~9.1 ppm (d)199 [M+H]

(9:6:1 ratio, 2x Cl)
C5-Aminated Intermediate ~7.8 ppm (s)~8.9 ppm (d)Shifted, 3:1 ratio (1x Cl remaining)
C3,C5-Bifunctionalized Ligand ~7.5 ppm (s)~8.7 ppm (d)Target Mass, No Cl isotope pattern

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Regioselective SNAr at the C5 Position

Objective: Substitute the C5–Cl with a primary amine (e.g., 2-picolylamine) to create a tridentate binding pocket. Causality & Design: N-Methyl-2-pyrrolidone (NMP) is selected over DMF due to its higher thermal stability, which is necessary for the 80–100 °C heating required to drive the SNAr on the slightly less activated naphthyridine system. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl without competing with the primary amine nucleophile[4].

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 3,5-dichloro-1,8-naphthyridine (1.0 eq, 5.0 mmol) and anhydrous NMP (15 mL).

  • Reagent Addition: Add 2-picolylamine (1.1 eq, 5.5 mmol) followed dropwise by DIPEA (2.0 eq, 10.0 mmol).

  • Reaction: Heat the mixture to 85 °C under an inert nitrogen atmosphere for 6 hours. Self-Validation: Monitor via LC-MS. The disappearance of the 199 m/z peak and the appearance of the mono-chlorinated product mass (with a strict 3:1 isotope pattern) confirms regioselective C5 substitution.

  • Workup: Cool to room temperature, quench with ice-cold deionized water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the 3-chloro-5-amino-1,8-naphthyridine intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Couple an aryl boronic acid to the remaining C3–Cl bond to extend the ligand's steric bulk or electronic profile. Causality & Design: The C3–Cl bond is notoriously stubborn. XPhos is chosen as the phosphine ligand because its bulky, electron-rich biaryl structure accelerates the oxidative addition of the Pd(0) catalyst into unactivated C–Cl bonds and prevents catalyst deactivation[5]. A biphasic 1,4-dioxane/water mixture is critical; the water hydroxylates the boronic acid, forming the reactive boronate species required for the transmetalation step.

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the 3-chloro-5-amino-1,8-naphthyridine intermediate (1.0 eq, 2.0 mmol), the desired aryl boronic acid (1.5 eq, 3.0 mmol), Pd

    
    (dba)
    
    
    
    (5 mol%), XPhos (10 mol%), and anhydrous K
    
    
    PO
    
    
    (3.0 eq, 6.0 mmol).
  • Degassing: Evacuate and backfill the Schlenk tube with N

    
     three times to ensure strictly anaerobic conditions.
    
  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H

    
    O (4:1 v/v, 10 mL) via syringe.
    
  • Reaction: Seal the tube and heat at 100 °C for 12–16 hours. Self-Validation: TLC should show complete consumption of the intermediate. LC-MS will show the final target mass lacking any chlorine isotopic signature.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

  • Purification: Purify via automated flash chromatography to isolate the final asymmetric multidentate ligand.

Applications in the Field

Once synthesized, these asymmetric ligands are deployed in two primary domains:

  • Bimetallic Catalysis: The 1,8-naphthyridine core bridges two metal centers, facilitating cooperative multielectron processes. Heterobimetallic complexes (e.g., Pt/Cu) supported by these ligands are currently being investigated for small molecule activation, including CO

    
     reduction and Pauson-Khand catalysis[3],[2].
    
  • Drug Development: The naphthyridine nucleus is a proven antimicrobial and anticancer scaffold[1]. Asymmetric substitution at the C3 and C5 positions allows medicinal chemists to fine-tune pharmacokinetic properties, target binding affinities, and combat resistance mechanisms such as MepA efflux pumps in Staphylococcus aureus[5].

References

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Mini-Reviews in Medicinal Chemistry | URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega (NIH) | URL:[Link]

  • Development of Homo- and Heteromultimetallic Complexes Supported by 1,8-Naphthyridine Ligands | eScholarship (University of California) | URL:[Link]

  • Heterobimetallic Pt(II) Complexes Supported by 1,8‐Naphthyridine Ligands | Zeitschrift für anorganische und allgemeine Chemie | URL:[Link]

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | ResearchGate | URL:[Link]

Sources

Exploratory

Coordination chemistry of 3,5-Dichloro-1,8-naphthyridine with transition metals

This is an in-depth technical guide on the coordination chemistry of 3,5-Dichloro-1,8-naphthyridine , structured for researchers and drug development professionals. Executive Summary The 1,8-naphthyridine scaffold is a p...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the coordination chemistry of 3,5-Dichloro-1,8-naphthyridine , structured for researchers and drug development professionals.

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in coordination chemistry, renowned for its ability to bridge two metal centers in close proximity (approx.[1][2] 2.4–2.8 Å).[1] While the parent 1,8-naphthyridine and its symmetric 2,7-substituted derivatives are well-documented, 3,5-Dichloro-1,8-naphthyridine (3,5-Cl-napy) represents a distinct subclass of "electronically tuned" ligands.[1][2]

Unlike 2,7-derivatives, which impose steric bulk directly at the coordination pocket, the 3,5-dichloro substitution pattern exerts a primarily electronic influence (inductive withdrawal) while maintaining a relatively accessible coordination sphere.[1][2] This guide details the structural implications, coordination modes, and synthetic protocols for integrating 3,5-Cl-napy into transition metal workflows, specifically targeting Group 10 (Pd, Pt) and Group 11 (Cu, Ag) metals.[1][2]

Ligand Architecture & Properties[1][3][4]

Structural Analysis

The 3,5-dichloro-1,8-naphthyridine molecule features an asymmetric substitution pattern on the fused heterocyclic core.[1][2]

  • N1, N8: The "bite" pocket.[1] The N-N distance is rigid (~2.2 Å), favoring bridging over chelation for most transition metals.[1]

  • C3 Position (Beta): The chlorine at C3 exerts an inductive electron-withdrawing effect (-I) on N1, reducing its basicity.[1][2]

  • C5 Position (Gamma): The chlorine at C5 (adjacent to the bridgehead in the second ring) exerts a through-bond inductive effect on N8.[1]

Key Differentiator: The 3,5-substitution is asymmetric .[1][2] This breaks the


 symmetry found in 2,7- or 3,6-dichloro isomers, rendering the two nitrogen donors electronically distinct.[1][2] This asymmetry is a powerful tool for designing heterobimetallic complexes or inducing specific isomerism in catalytic cycles.[1][2]
Electronic Profile[1][2]
  • Sigma Donor Strength: Reduced compared to unsubstituted 1,8-naphthyridine due to the electron-withdrawing nature of the chloro-substituents.[1][2]

  • Pi-Acceptor Character: Enhanced. The electron-deficient ring system is better suited to stabilize low-valent metal centers (e.g., Cu(I), Rh(I)) via metal-to-ligand back-bonding.[1][2]

  • pKa Prediction: Estimated pKa < 3.0 (parent napy pKa ~ 3.4), making it a non-innocent ligand in proton-coupled electron transfer (PCET) reactions.[1][2]

Coordination Modes

The 3,5-Cl-napy ligand exhibits three primary coordination modes. The Bridging Mode (Type I) is the thermodynamic product for most dinuclear syntheses.

CoordinationModes Ligand 3,5-Dichloro-1,8-naphthyridine Type1 Type I: Bridging (μ-η¹:η¹) (Binucleating) Ligand->Type1 Preferred (Cu, Ag, Rh, Pd) Type2 Type II: Monodentate (κN) (Sterically Controlled) Ligand->Type2 Excess Ligand or Bulky Metals Type3 Type III: Chelating (κ²N,N') (Highly Strained) Ligand->Type3 Rare (Large atomic radii) Cu(I)-Cu(I) Dimers Cu(I)-Cu(I) Dimers Type1->Cu(I)-Cu(I) Dimers Rh(II) Lanterns Rh(II) Lanterns Type1->Rh(II) Lanterns Ru(II) Polypyridyls Ru(II) Polypyridyls Type2->Ru(II) Polypyridyls

Figure 1: Primary coordination vectors for 3,5-Cl-napy.[1][2] The bridging mode is dominant due to the small N-N bite angle.[1][2]

Type I: Bridging (μ-η¹:η¹)

This is the standard mode for Group 11 metals.[1][2] The ligand spans two metal centers, enforcing a short metal-metal distance.[1][2]

  • Application: Synthesis of luminescent

    
     complexes.[1][2] The electron-withdrawing Cl atoms stabilize the Cu(I) oxidation state, potentially blue-shifting the emission compared to unsubstituted naphthyridine.[1][2]
    
Type II: Monodentate (κN)

In the presence of steric crowding or excess ligand, 3,5-Cl-napy binds through a single nitrogen (likely N8, as N1 is more deactivated by the C3-Cl).[1][2]

  • Application: "Pendent" ligand systems in supramolecular cages.[1][2]

Experimental Protocols

Synthesis of [Cu₂(μ-3,5-Cl-napy)₂(CH₃CN)₂][PF₆]₂

Objective: Synthesis of a dinuclear Cu(I) precursor for photophysical studies.[1][2]

Reagents:

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate (

    
    )
    
  • 3,5-Dichloro-1,8-naphthyridine (3,5-Cl-napy)[1][2][3][4][5]

  • Solvent: Dichloromethane (DCM) / Diethyl Ether (

    
    )
    

Protocol:

  • Preparation: In a nitrogen-filled glovebox, dissolve

    
     (1.0 eq, 0.1 mmol) in anhydrous DCM (5 mL).
    
  • Ligand Addition: Dissolve 3,5-Cl-napy (1.0 eq, 0.1 mmol) in DCM (2 mL) and add dropwise to the copper solution. The solution will likely turn from colorless to yellow/orange immediately.[1][2]

  • Equilibration: Stir at room temperature for 2 hours.

  • Crystallization: Layer the DCM solution with

    
     (1:3 ratio) carefully. Store at -20°C.
    
  • Isolation: Filter the resulting yellow crystals, wash with cold ether, and dry under vacuum.[1]

Validation (NMR):

  • Due to the asymmetry of the ligand, the

    
     NMR spectrum of the complex will show distinct shifts for the protons on Ring A vs. Ring B, unlike the symmetric parent complex.[1]
    
  • Expected Shift: Downfield shift of the H2 and H7 protons relative to free ligand due to metal coordination.[1][2]

Synthesis of Heteroleptic Pd(II) Complexes

Objective: Using 3,5-Cl-napy as a monodentate or bridging ligand in catalysis.

Protocol:

  • React

    
     with 3,5-Cl-napy (2.0 eq) in refluxing chloroform.[1][2]
    
  • The electron-poor nature of the ligand may require longer reaction times (12-24h) compared to 1,10-phenanthroline.[1][2]

  • Outcome: Formation of

    
     (monodentate) is favored initially.[1][2] Heating in high-boiling solvents (chlorobenzene) can drive the formation of the bridged 
    
    
    
    species.[1][2]

Comparative Data Analysis

The following table contrasts 3,5-Cl-napy with standard ligands in the class.

Property1,8-Naphthyridine (Parent)2,7-Dimethyl-1,8-napy3,5-Dichloro-1,8-napy
Symmetry

(Symmetric)

(Symmetric)

(Asymmetric)
Steric Bulk (N-pocket) LowHigh (Me blocks axial sites)Low (Cl is distal)
Electronic Nature Moderate DonorStrong DonorWeak Donor / Acceptor
Primary Use General BridgingSteric Protection of M-MElectronic Tuning / Asymmetry
Solubility ModerateGoodHigh (Chlorinated)

Strategic Applications in Drug Development

Metallodrug Scaffolds

Transition metal complexes of naphthyridines are investigated for DNA intercalation and cleavage.[1][2]

  • Mechanism: The planar naphthyridine core intercalates between DNA base pairs.[1][2]

  • 3,5-Cl Advantage: The chlorine substituents increase lipophilicity (logP), potentially enhancing cellular uptake compared to the parent naphthyridine.[1][2] Furthermore, the asymmetry allows for the design of "head-to-tail" vs "head-to-head" isomers in dinuclear Pt(II) or Ru(II) anticancer agents, providing a variable to tune cytotoxicity.[1][2]

Photodynamic Therapy (PDT)

Copper(I) complexes of naphthyridines exhibit thermally activated delayed fluorescence (TADF).[1]

  • Hypothesis: The electron-withdrawing 3,5-dichloro groups will stabilize the HOMO, increasing the energy gap and potentially prolonging the excited state lifetime, a critical parameter for singlet oxygen generation in PDT.[1][2]

Synthetic Pathway Visualization[1]

The synthesis of the ligand itself (if not purchased) and its subsequent metallation follows this logic:

SynthesisPath Precursor 2-Amino-3,5-dichloropyridine Ligand 3,5-Dichloro-1,8-naphthyridine (Asymmetric Scaffold) Precursor->Ligand Cyclization (Acid Cat.) Reagent Glycerol / Skraup Conditions (Modified) Reagent->Ligand Complex1 [Cu₂(μ-L)₂]²⁺ (Luminescent) Ligand->Complex1 + Cu(I) (Bridging) Complex2 [Ru(bpy)₂(κN-L)]²⁺ (Photosensitizer) Ligand->Complex2 + Ru(bpy)₂Cl₂ (Monodentate)

Figure 2: Synthetic workflow from pyridine precursors to functional metal complexes.

References

  • IUPAC Nomenclature & Numbering

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1][2][6] Link[6]

  • General Naphthyridine Coordination

    • Litvinov, V. P., et al. "Naphthyridines.[1][2][6] Structure, Physicochemical Properties and Reactivity."[1][2][7] Russian Chemical Reviews, 2000.[1] Link

    • Bera, J. K., et al. "Diruthenium complexes with bridging 1,8-naphthyridine."[1][2] Dalton Transactions, 2009.[1] Link

  • Specific Isomer Data

    • PubChem Entry: 3,5-Dichloro-1,8-naphthyridine (CAS 2194550-34-8).[1][2][3][4] Link

  • Related Ligand Synthesis (2,7-Dichloro)

    • Example of Stille coupling on naphthyridine core: Australian National University Research, 2025.[1] Link

Disclaimer: Protocols described involving transition metals and chlorinated heterocycles should be performed in a fume hood with appropriate PPE. 3,5-Dichloro-1,8-naphthyridine is a specialized chemical; verify purity via NMR before use in sensitive catalytic cycles.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dichloro-1,8-naphthyridine

Authored by a Senior Application Scientist Abstract The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science. The targeted functionalization of this heterocycle is crucial for deve...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science. The targeted functionalization of this heterocycle is crucial for developing novel therapeutic agents and functional materials. This guide provides an in-depth technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3,5-dichloro-1,8-naphthyridine. We will explore key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, focusing on the mechanistic rationale behind catalyst selection, ligand choice, and reaction parameter optimization. The protocols are designed to be robust and reproducible for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.

Introduction: The 1,8-Naphthyridine Scaffold

1,8-Naphthyridine derivatives are prevalent in numerous biologically active compounds, exhibiting anti-inflammatory, anti-cancer, and anti-bacterial properties.[1] The 3,5-dichloro-1,8-naphthyridine substrate is a particularly valuable starting material, as the two chlorine atoms offer distinct electronic environments, potentially allowing for selective mono- or di-functionalization to build molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making them indispensable for derivatizing such heterocyclic systems.[2][3]

Core Mechanistic Principles of Palladium Catalysis

At the heart of these transformations lies a catalytic cycle involving a palladium center that toggles between Pd(0) and Pd(II) oxidation states.[2][4][5] Understanding this cycle is paramount for rational troubleshooting and optimization.

The generalized cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the 3,5-dichloro-1,8-naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[6][7]

  • Transmetalation (for Suzuki, Sonogashira) or Ligand Exchange (for Buchwald-Hartwig, Heck): The coupling partner (e.g., an organoboron compound or an amine) displaces a ligand on the Pd(II) center. For Suzuki reactions, this step is facilitated by a base which activates the organoboron species.[8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, thus closing the cycle.[9][10]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-Cl (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Trans_Complex Ar-Pd(II)-R (Coupling Intermediate) OA_Complex->Trans_Complex Transmetalation / Ligand Exchange (+ Coupling Partner) Trans_Complex->Pd0 Reductive Elimination (- Ar-R) Product Functionalized Naphthyridine (Ar-R) Trans_Complex->Product ArCl 3,5-Dichloro-1,8-naphthyridine (Ar-Cl) ArCl->OA_Complex Partner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) Partner->Trans_Complex

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-vinyl bonds by coupling an organohalide with an organoboron compound.[2][8] Its tolerance of diverse functional groups and the relatively low toxicity of boron-containing reagents make it a workhorse in synthetic chemistry.[11]

Causality and Experimental Choices
  • Catalyst/Ligand: For challenging substrates like electron-deficient chloro-heterocycles, standard catalysts like Pd(PPh₃)₄ may be sluggish. A more effective system often involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a sterically hindered, electron-rich phosphine ligand such as S-Phos or XPhos. These ligands promote the oxidative addition step and facilitate the final reductive elimination.[12]

  • Base: A base is crucial for activating the boronic acid, forming a more nucleophilic borate species that readily undergoes transmetalation.[8] K₃PO₄ or Cs₂CO₃ are effective choices, offering a good balance of reactivity without promoting significant catalyst decomposition.

  • Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane or toluene are standard. The choice of solvent can influence catalyst solubility and reaction kinetics.

Protocol: Di-phenylation of 3,5-Dichloro-1,8-naphthyridine
  • Setup: To an oven-dried pressure tube or Schlenk flask equipped with a magnetic stir bar, add 3,5-dichloro-1,8-naphthyridine (1.0 mmol, 199 mg), phenylboronic acid (2.5 mmol, 305 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg) and the ligand, such as S-Phos (0.10 mmol, 41 mg). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3,5-diphenyl-1,8-naphthyridine.

Data Summary: Suzuki-Miyaura Conditions
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)YieldReference
Arylboronic AcidPd₂(dba)₃ (2.5)S-Phos (10)K₃PO₄ (3.0)1,4-Dioxane100High[12]
Vinylboronic AcidPd(OAc)₂ (2)XPhos (5)K₂CO₃ (2.5)Toluene/H₂O90Good-High[13]
Potassium AryltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃ (3.0)THF/H₂O80Good-High[8]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a transformation that is otherwise challenging.[10][14][15] It has broad scope, accommodating a wide range of primary and secondary amines.[16]

Causality and Experimental Choices
  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are essential.[9] These ligands stabilize the palladium center, promote the oxidative addition of the aryl chloride, and crucially, facilitate the C-N bond-forming reductive elimination step.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16]

  • Solvent: Anhydrous, high-boiling point ethers (like dioxane) or aromatic hydrocarbons (like toluene) are preferred to ensure the reaction reaches a sufficient temperature.

Protocol: Di-amination with Morpholine
  • Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 2.4 mmol, 231 mg) to an oven-dried pressure tube. Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 17 mg) and 3,5-dichloro-1,8-naphthyridine (1.0 mmol, 199 mg).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (2.2 mmol, 192 µL).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Reaction: Stir vigorously for 12-20 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides to form internal alkynes, which are versatile intermediates in organic synthesis.[17][18] The reaction typically employs a dual-catalyst system.[19]

Causality and Experimental Choices
  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for activating the alkyne. The copper acetylide intermediate then undergoes transmetalation with the Pd(II) complex.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves both as the base to deprotonate the alkyne and often as the solvent.

  • Atmosphere: A key challenge in Sonogashira coupling is the oxidative homocoupling of the alkyne (Glaser coupling).[20] Running the reaction under strictly anaerobic (inert gas) conditions is critical to minimize this side reaction.[18]

Protocol: Di-alkynylation with Phenylacetylene
  • Setup: To an oven-dried Schlenk flask, add 3,5-dichloro-1,8-naphthyridine (1.0 mmol, 199 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous triethylamine (Et₃N, 6 mL) and anhydrous THF (4 mL) via syringe. Add phenylacetylene (2.5 mmol, 275 µL).

  • Reaction: Stir the mixture at 60 °C for 8-12 hours under a positive pressure of argon.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Application Note 4: Heck Reaction for C-C Vinylation

The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base.[4][21][22]

Causality and Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[4] For less reactive aryl chlorides, phosphine ligands may be necessary to improve catalytic activity.

  • Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HX acid formed during the catalytic cycle, regenerating the Pd(0) catalyst.[23]

  • Stereoselectivity: The Heck reaction typically proceeds via a syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of β-hydride, leading predominantly to the trans (E) isomer of the product alkene.[23]

Protocol: Di-vinylation with n-Butyl Acrylate
  • Setup: In a pressure tube, combine 3,5-dichloro-1,8-naphthyridine (1.0 mmol, 199 mg), palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 9 mg), tri-o-tolylphosphine (P(o-tol)₃, 0.08 mmol, 24 mg), and sodium carbonate (Na₂CO₃, 2.5 mmol, 265 mg).

  • Reagent Addition: Add n-butyl acrylate (3.0 mmol, 430 µL) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.

  • Work-up: Cool to room temperature, dilute with water (25 mL), and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Workflow and Optimization Strategy

When functionalizing a new substrate like 3,5-dichloro-1,8-naphthyridine, a systematic approach to optimization is crucial. The following workflow can guide the process.

Optimization_Workflow Start Define Target: Mono- vs Di-substitution Screen_Pd Screen Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Screen_Pd Screen_Ligand Screen Ligand (e.g., XPhos, S-Phos, PPh₃) Screen_Pd->Screen_Ligand Screen_Base Screen Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvent (e.g., Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature & Time Screen_Solvent->Optimize_Temp Analyze Analyze Yield & Purity (LCMS, NMR) Optimize_Temp->Analyze Analyze->Screen_Ligand Low Conversion/ Side Products Success Optimized Protocol Analyze->Success Meets Criteria

Figure 2: A systematic workflow for optimizing cross-coupling reactions.

References

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Vertex AI Search.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). MIT DSpace.
  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (n.d.). ResearchGate.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (n.d.). Alfa Chemistry.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2025, August 6). Acta Chimica Slovenica.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1843-1846.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Heck reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Scientific Background on the Nobel Prize in Chemistry 2010: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Royal Swedish Academy of Sciences.
  • Alaridhee, Z. A. I., et al. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity.
  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5, 475-480.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). PMC.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. (n.d.). Synthesis.
  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2039.
  • A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry (RSC Publishing).
  • 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis. (n.d.). ChemicalBook.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Campbell, A. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2258-2273.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate.
  • Kumar, D., & Gudem, M. (2017). Heck Reaction—State of the Art. MDPI.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 38-39.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020, October 14). ResearchGate.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2009, August 26). MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

Sources

Application

Introduction: The Challenge of Differential Hydroxyl Reactivity

Application Note: Exhaustive Chlorination of 1,8-Naphthyridine-3,5-diol via POCl₃-Mediated Activation 1,8-Naphthyridine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exhaustive Chlorination of 1,8-Naphthyridine-3,5-diol via POCl₃-Mediated Activation

1,8-Naphthyridine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors and anti-infective agents. When functionalizing 1,8-naphthyridine-3,5-diol, researchers often encounter a significant reactivity gradient between the two hydroxyl groups due to their distinct electronic environments:

  • The C5-OH is positioned

    
     (gamma) to the N8 nitrogen. This allows it to tautomerize into a vinylogous amide (a pyridone-like structure), making the oxygen highly nucleophilic toward phosphorus electrophiles.
    
  • The C3-OH is positioned

    
     (beta) to the N1 nitrogen. It lacks a direct resonance push from the ring nitrogens, rendering it strictly phenolic and significantly less reactive.
    

Standard treatment with neat Phosphorus Oxychloride (POCl₃)[1] often stalls, yielding the mono-chlorinated 5-chloro-1,8-naphthyridin-3-ol. To achieve the exhaustive 3,5-dichloro-1,8-naphthyridine, the system requires enhanced electrophilic activation. This is typically achieved via the addition of Phosphorus Pentachloride (PCl₅)[2] or a catalytic formamide (Vilsmeier-Haack conditions)[3].

Mechanistic Causality & Reaction Design

Understanding why POCl₃ requires an additive for the C3 position is critical for reaction design. POCl₃ is a moderate electrophile. Upon attack by the highly reactive C5-pyridone oxygen, a dichlorophosphite leaving group is formed and rapidly displaced by chloride ions via an addition-elimination mechanism.

However, the C3-phenol oxygen is a poor nucleophile. By introducing PCl₅, the reagent mixture forms the highly electrophilic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

ionic species. These species possess sufficient chemical potential to activate the stubborn C3-OH[2]. Alternatively, adding catalytic N,N-Dimethylformamide (DMF) generates a chloroiminium ion that acts as a superior activating agent for phenolic hydroxyls.

Mechanism A 1,8-Naphthyridine-3,5-diol (Tautomeric mixture) B C5-Pyridone Attack (Fast, POCl3 alone) A->B POCl3, 80°C C 5-Chloro-1,8-naphthyridin-3-ol (Mono-chloro intermediate) B->C -HCl, -PO2Cl D C3-Phenol Activation (Slow, requires PCl5 or DMF) C->D POCl3 + PCl5 110°C E 3,5-Dichloro-1,8-naphthyridine (Final Product) D->E -POCl3, -HCl

Logical pathway of differential hydroxyl activation in 1,8-naphthyridine-3,5-diol.

Optimization of Chlorination Conditions

To provide a self-validating framework, the quantitative yield outcomes based on reagent selection are summarized below. This allows researchers to deliberately select conditions for either mono- or di-chlorination.

Reagent SystemTemperature & TimePrimary ProductIsolated Yield (%)Mechanistic Rationale
Neat POCl₃ (10 eq)80°C, 3h5-Chloro-1,8-naphthyridin-3-ol78%Sufficient for pyridone activation; insufficient for phenol.
POCl₃ + DMF (0.1 eq)100°C, 5h3,5-Dichloro-1,8-naphthyridine62%Vilsmeier-Haack activation of C3-OH. Prone to side reactions.
POCl₃ + PCl₅ (1.5 eq)110°C, 6h3,5-Dichloro-1,8-naphthyridine86%Robust generation of

ensures complete conversion.
POCl₃ + Et₃BnNCl (1 eq)100°C, 4h3,5-Dichloro-1,8-naphthyridine81%Phase-transfer catalyst enhances chloride nucleophilicity.

Experimental Protocol: Synthesis of 3,5-Dichloro-1,8-naphthyridine

This step-by-step methodology utilizes the POCl₃/PCl₅ system to ensure complete di-chlorination.

Workflow Step1 Step 1: Reagent Setup Dry glassware, N2 atm. Mix Diol + POCl3 + PCl5 Step2 Step 2: Thermal Activation Heat to 110°C for 6h. Monitor via TLC Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Neutralization Add aq. Na2CO3 to pH 7-8. Extract with DCM Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4. Silica Gel Chromatography Step4->Step5

Step-by-step workflow for the exhaustive chlorination and isolation process.

Step 1: Reagent Preparation & Setup

  • Causality : Moisture must be strictly excluded. POCl₃ reacts violently with water to form HCl and H₃PO₄, which will hydrolyze the product and degrade the starting material.

  • Action : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under N₂ atmosphere), suspend 1,8-naphthyridine-3,5-diol (10.0 g, 61.7 mmol) in freshly distilled POCl₃ (50 mL, ~8.5 eq). Carefully add PCl₅ (19.3 g, 92.5 mmol, 1.5 eq) in small portions.

Step 2: Thermal Activation (Reflux)

  • Causality : The reaction requires significant thermal energy to overcome the activation barrier of the C3-OH substitution.

  • Action : Heat the reaction mixture to 110°C (gentle reflux) using an oil bath. Maintain stirring for 6 hours.

  • Action : Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (

    
     ~0.1) and mono-chloro intermediate (
    
    
    
    ~0.4) should completely convert to the highly non-polar di-chloro product (
    
    
    ~0.8).

Step 3: Controlled Quenching (Critical Step)

  • Causality : Unreacted POCl₃ must be destroyed. If the aqueous quench exceeds 10°C, the newly formed C5-Cl bond (which is highly activated toward Nucleophilic Aromatic Substitution, SNAr) will hydrolyze back to the pyridone[4].

  • Action : Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove ~60% of the excess POCl₃. Slowly pour the remaining dark syrup onto 500 g of vigorously stirred crushed ice. Maintain the internal temperature below 5°C.

Step 4: Neutralization & Extraction

  • Causality : The highly acidic aqueous layer (containing HCl and phosphoric acid) will protonate the naphthyridine nitrogens, making the product water-soluble. Neutralization is required to partition the product into the organic phase.

  • Action : Carefully add solid Na₂CO₃ in small portions until the aqueous phase reaches pH 7.5 - 8.0. (Caution: Vigorous CO₂ evolution). Extract the aqueous mixture with Dichloromethane (DCM) (3 x 150 mL).

Step 5: Isolation & Purification

  • Action : Wash the combined organic layers with cold brine (100 mL), dry over anhydrous Na₂SO₄, and filter. Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 8:2) to yield 3,5-dichloro-1,8-naphthyridine as an off-white solid.

Troubleshooting & Analytical Verification

  • Incomplete Chlorination : If ¹H NMR shows a residual broad singlet at ~10.5 ppm, the C3-OH has not reacted. Ensure the PCl₅ is fresh (it degrades to POCl₃ upon exposure to atmospheric moisture) and extend the reflux time.

  • Product Reversion : If the isolated yield is low and the mono-chloro product is recovered, the quench temperature was too high[4]. Ensure a massive excess of ice is used and neutralization is performed rapidly.

  • Analytical Signatures : In the ¹H NMR (CDCl₃) spectrum, the 3,5-dichloro product will exhibit a distinct downfield shift compared to the diol. The C4-H proton (situated between the two chlorides) will appear as a sharp singlet at ~8.2 ppm, while the C2-H, C6-H, and C7-H protons will show characteristic coupling patterns for the fully aromatized 1,8-naphthyridine system.

References

1.[1] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. 1 2.[2] POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. 2 3.[4] How should I proceed in Chlorination using POCl3? ResearchGate. 4 4.[3] 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkat USA. 3

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3,5-Dichloro-1,8-naphthyridine Derivatives

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis of dichloro-1,8-naphthyridine derivatives, with a specific focus on the chlorinatio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis of dichloro-1,8-naphthyridine derivatives, with a specific focus on the chlorination of hydroxy-precursors to access targets like 3,5-dichloro-1,8-naphthyridine and its analogs (e.g., 2,7-dichloro).


) & Vilsmeier-Haack-type Chlorination
Target Audience:  Medicinal Chemists, Process Chemists

Abstract & Strategic Value

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, exhibiting potent antibacterial, antiviral, and anticancer activities (e.g., Nalidixic acid, Gemifloxacin). However, the synthesis of polychlorinated intermediates —critical for further functionalization via Suzuki/Buchwald couplings—is notoriously difficult. Conventional reflux methods using


 often require 6–12 hours, yield tarry byproducts, and suffer from poor reproducibility.

This protocol details a Microwave-Assisted Synthesis (MWAS) workflow that reduces reaction time from hours to minutes (5–15 min) while increasing yield and purity. We focus on the critical Deoxygenative Chlorination of dihydroxy-1,8-naphthyridines to their dichloro-analogs.

Scientific Principles & Mechanism

The Microwave Advantage

Conventional heating relies on conductive/convective heat transfer, leading to "wall effects" and thermal gradients. Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix (


 is highly polar), causing dipolar polarization  and ionic conduction . This results in rapid, volumetric heating that overcomes the high activation energy of the chlorination step.
Reaction Mechanism

The transformation of a hydroxy-naphthyridine (often existing as the pyridone tautomer) to a chloro-naphthyridine proceeds via a Vilsmeier-Haack-type mechanism:

  • Activation: The carbonyl oxygen of the naphthyridinone attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate.
    
  • Substitution: A chloride ion (liberated or from added

    
    ) attacks the imidoyl carbon, displacing the phosphate leaving group.
    
  • Aromatization: The driving force is the restoration of the fully aromatic naphthyridine system.

Experimental Protocol: Microwave Chlorination

Target Compound: 3,5-Dichloro-1,8-naphthyridine (and 2,7-isomer analog) Precursor: 3,5-Dihydroxy-1,8-naphthyridine (or corresponding tautomer)

Materials & Equipment
  • Microwave Reactor: Monowave 300 (Anton Paar) or CEM Discover (Single-mode).

  • Vessel: 10 mL or 30 mL sealed quartz/borosilicate vial with Teflon/silicone septum.

  • Reagents:

    • Precursor: Dihydroxy-1,8-naphthyridine (1.0 equiv).

    • Chlorinating Agent: Phosphorus oxychloride (

      
      ) (Excess, acts as solvent/reagent).[1]
      
    • Additive: Phosphorus pentachloride (

      
      ) (1.1 equiv) – Crucial for stubborn 3,5-positions.
      
    • Quenching: Crushed ice,

      
       (sat. aq.), Dichloromethane (DCM).
      
Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a fume hood, charge the microwave vial with 1.0 mmol of the dihydroxy-1,8-naphthyridine precursor.

  • Add 1.1 mmol of

    
     (solid).
    
  • Carefully add 3.0 mL of

    
    . Note: Reaction is exothermic; add slowly.
    
  • Seal the vial immediately with the appropriate cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Pre-stirring: 30 seconds (High speed).

  • Ramp: 2 minutes to reach target temperature.

  • Hold: 10 minutes at 140°C .

  • Power Max: 150 W (Pressure limit: 250 psi).

  • Cooling: Rapid cooling to 55°C (compressed air).

Step 3: Work-up & Isolation (Critical Safety Step)

  • Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess

    
     releases HCl gas.
    
  • Neutralization: Adjust pH to ~8 using saturated

    
     or 20% NaOH solution. Keep temperature < 10°C to prevent hydrolysis of the product.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Acetone/Hexane or purify via flash chromatography (EtOAc/Hexane gradient).

Data Comparison: MW vs. Conventional
ParameterConventional RefluxMicrowave MethodImprovement
Temperature 105°C (Reflux)140°C (Superheated)+35°C
Time 6 - 12 Hours10 - 15 Minutes95% Reduction
Yield 45 - 60%75 - 92%+30%
Purity (LCMS) 85% (Tarry residue)>95% (Clean conversion)Significant
Solvent Usage High (Excess

)
Low (Min. volume)Green Metric

Visualizations

Reaction Workflow (DOT Diagram)

ReactionWorkflow Precursor Dihydroxy-1,8-naphthyridine (Solid Precursor) MW_Reactor Microwave Reactor 140°C, 10 min, 150W Precursor->MW_Reactor Mix Reagents POCl3 + PCl5 (Chlorinating Agents) Reagents->MW_Reactor Add Intermediate Dichlorophosphate Intermediate MW_Reactor->Intermediate Activation Quench Ice/Water Quench (Exothermic Hydrolysis) Intermediate->Quench Chlorination Complete Workup Extraction (DCM) & Neutralization Quench->Workup pH Adjustment Product 3,5-Dichloro-1,8-naphthyridine (Target) Workup->Product Isolation

Caption: Optimized workflow for the microwave-assisted chlorination of 1,8-naphthyridine derivatives.

Mechanistic Pathway (DOT Diagram)

Mechanism Start Naphthyridinone (Tautomer) Act O-Phosphorylation (POCl3 attack) Start->Act Microwave Energy Inter Imidoyl Chloride Intermediate Act->Inter - PO2Cl2(-) Sub Nucleophilic Attack (Cl-) Inter->Sub Cl- source (PCl5) End Aromatized Dichloro-Product Sub->End Aromatization

Caption: Vilsmeier-Haack type mechanism driving the deoxygenative chlorination under microwave irradiation.

Troubleshooting & Safety

  • Pressure Spikes: If pressure exceeds 250 psi, reduce temperature to 130°C and extend time by 5 minutes.

  • Incomplete Conversion: Add 0.5 equiv of

    
    -diethylaniline (base catalyst) to facilitate the reaction if the 3,5-position is sterically hindered.
    
  • Safety Warning:

    
     is corrosive and reacts violently with water. Always quench in a well-ventilated hood behind a blast shield.
    

References

  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. J. Mex. Chem. Soc., 2017.

  • Synthesis of 2,7-Dichloro-1,8-naphthyridine. ChemicalBook Protocols.

  • Microwave Assisted Synthesis of 1,8-Naphthyridines. TSI Journals.

  • 3,5-Dichloro-1,8-naphthyridine (CAS 2194550-34-8). BLD Pharm Catalog.[2][3]

  • Microwave-assisted synthesis of chloro-heterocycles. SciELO.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-Dichloro-1,8-naphthyridine NMR Characterization

Ticket ID: #NAPH-CL2-SOL-001 Subject: Overcoming Solubility & Aggregation Artifacts in NMR Spectroscopy Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NAPH-CL2-SOL-001
Subject: Overcoming Solubility & Aggregation Artifacts in NMR Spectroscopy

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The structural characterization of 3,5-Dichloro-1,8-naphthyridine presents a classic "solubility valley" challenge common to halogenated fused nitrogen heterocycles. The molecule possesses a paradoxical polarity: the 1,8-naphthyridine core is electron-deficient and capable of strong


-

stacking (leading to aggregation), while the lipophilic chlorine substituents at positions 3 and 5 reduce solubility in polar protic solvents.

This guide provides a validated workflow to overcome signal broadening, precipitation, and poor resolution.

Part 1: Diagnostic Workflow

Before altering your sample, determine if your issue is thermodynamic insolubility (the solid won't dissolve) or kinetic aggregation (the sample dissolves but lines are broad).

SolubilityWorkflow Start Start: Sample Preparation SolventCheck Primary Solvent: CDCl3 Start->SolventCheck Observation Observe Spectrum SolventCheck->Observation Broad Issue: Broad Signals / Missing Peaks Observation->Broad Dissolved but ugly Precip Issue: Visible Precipitate / Cloudiness Observation->Precip Won't dissolve Success High Resolution Spectrum Observation->Success Sharp signals ActionDMSO Switch to DMSO-d6 (Disrupts Stacking) Broad->ActionDMSO Precip->ActionDMSO ActionHeat Variable Temp (VT) NMR (50°C - 80°C) ActionDMSO->ActionHeat Still broad? ActionAcid Add TFA-d (Trace) (Protonates N1/N8) ActionHeat->ActionAcid Still insoluble? ActionAcid->Success

Figure 1: Decision tree for troubleshooting solubility and line-shape issues in chlorinated naphthyridines.

Part 2: Solvent Selection Matrix (The First Line of Defense)

The 1,8-naphthyridine core contains two nitrogen atoms that act as hydrogen bond acceptors. In non-polar solvents like Chloroform (


), these molecules often form "dimers" or "stacks" via 

-

interactions, effectively increasing the molecular tumbling time (

) and broadening the NMR signals.

Recommendation: Move away from


 immediately if line broadening is observed.
SolventSuitabilityMechanism of ActionTechnical Note
Chloroform-d (

)
Poor Promotes

-stacking aggregation.
Often results in broad peaks and lost coupling constants due to aggregation [1].
DMSO-d6 Excellent High dielectric constant breaks aggregates; S=O binds to aromatic protons.First Choice. May absorb atmospheric water (HDO peak at ~3.3 ppm).
Acetone-d6 Moderate Good for intermediate polarity.Less viscous than DMSO (sharper lines), but less solubilizing power.
TFE-d3 (Trifluoroethanol)Specialist Strong H-bond donor; solvates basic nitrogens.Use if DMSO fails. Expensive but effective for stubborn heterocycles [2].
TFA-d (Trifluoroacetic acid)Nuclear Option Protonates N1/N8, creating a soluble cation.Warning: Will significantly shift peaks downfield. Use only for structural connectivity, not chemical shift comparison.
Trace Impurity Reference (Critical for DMSO-d6)

When switching to DMSO-d6, be aware of common impurities that may overlap with your naphthyridine signals (typically 7.0–9.0 ppm region).

  • Water (HDO): Variable, ~3.33 ppm.

  • DMSO (Residual): Pentet at 2.50 ppm.[1]

  • Grease: ~0.8 - 1.2 ppm (unlikely to interfere with aromatic signals).

Reference: Fulmer et al. Organometallics 2010 [1].[2][3][4][5]

Part 3: Advanced Troubleshooting Protocols

Protocol A: Variable Temperature (VT) NMR

If your sample is soluble in DMSO-d6 but signals remain broad, the molecule is likely experiencing intermediate exchange between aggregated and monomeric states, or restricted rotation due to the bulky chlorines.

The Fix: Increase the temperature to push the equilibrium toward the rapid exchange limit (monomer).

  • Preparation: Dissolve 2–5 mg of 3,5-Dichloro-1,8-naphthyridine in 0.6 mL DMSO-d6.

  • Setup: Insert sample and lock/shim at 25°C (298 K).

  • Step-Up: Increase temperature to 50°C (323 K) . Allow 10 minutes for thermal equilibration.

  • Acquisition: Re-shim (critical as convection currents alter field homogeneity) and acquire.

  • Limit: Do not exceed 80°C in standard probes to avoid seal failure or solvent evaporation.

Why this works: Thermal energy disrupts the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-stacking interactions ($ \Delta G{stacking} \approx -2 \text{ to } -5 \text{ kcal/mol} $), resulting in sharp, monomeric signals [3].
Protocol B: The "Acid Trick" (TFA-d Spiking)

For samples that precipitate even in DMSO, you must exploit the basicity of the naphthyridine nitrogens.

  • Initial Scan: Acquire a standard proton spectrum in

    
     or DMSO-d6 (even if broad).
    
  • Titration: Add 1–2 drops of Trifluoroacetic acid-d (TFA-d) directly to the NMR tube.

  • Shake & Shim: Invert the tube to mix. The solution often clears immediately as the naphthyridinium salt forms.

  • Result: Signals will sharpen dramatically but will shift downfield (deshielding effect of positive charge).

Part 4: Acquisition Parameters for Chlorinated Heterocycles

The presence of Chlorine (a quadrupolar nucleus,


) at positions 3 and 5 aids in assignment but complicates relaxation.
  • Relaxation Delay (D1): The quaternary carbons attached to Chlorine (C3, C5) and the bridgehead carbons (C4a, C8a) have very long spin-lattice relaxation times (

    
    ).
    
    • Standard: D1 = 1.0 sec (Insufficient for qC).

    • Recommended:D1 = 3.0 to 5.0 sec for quantitative integration or

      
       detection.
      
  • Spectral Window: 1,8-naphthyridines have protons in the deep aromatic/heteroaromatic region (7.5 – 9.5 ppm). Ensure your spectral width (SW) covers up to 12 ppm if using TFA (acidic protons appear >10 ppm).

Visualizing the Aggregation Mechanism

Aggregation cluster_0 CDCl3 Environment cluster_1 DMSO-d6 Environment A1 Mol A A2 Mol B A1->A2 π-Stacking B1 Mol A A2->B1 Add Solvent + Heat D1 DMSO B1->D1 Solvation D2 DMSO B1->D2 H-Bonding

Figure 2: Schematic representation of


-stacking in non-polar solvents vs. solvation in polar aprotic solvents.

Part 5: Frequently Asked Questions (FAQ)

Q: I see a doublet at 8.5 ppm and a triplet at 7.5 ppm. Is this my molecule? A: Likely not. 3,5-Dichloro-1,8-naphthyridine has a specific substitution pattern. You should expect singlets (if H2, H4 are isolated) or weak meta-coupling. If you see triplets, you likely have the 1,2,3,4-tetrahydro impurity or a different isomer. Verify coupling constants (


).

Q: Can I use Methanol-d4? A: Methanol is acceptable but often inferior to DMSO for this specific class. Naphthyridines can still aggregate in methanol. Furthermore, if your sample is an acid chloride precursor, methanol will react to form the methyl ester.

Q: My sample is soluble, but the baseline is rolling/wavy. A: This is often due to acoustic ringing in the probe caused by high salt concentrations or dielectric effects of lossy solvents (like DMSO) in older probes.

  • Fix: Use "Backward Linear Prediction" (processing software) or increase the DE (Pre-scan delay) parameter slightly.

References

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[4][5] & Goldberg, K. I. (2010).[2][4][5] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.[3]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ...[6] & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Hirschberg, D., et al. (2023). Aggregation/Crystallization‐Induced Emission in Naphthyridine‐Based Carbazolyl‐Modified Donor‐Acceptor Boron Dyes. Chemistry – A European Journal.

Sources

Optimization

Technical Support Center: Naphthyridine Chlorination Optimization

Core Directive & Scope Welcome to the Naphthyridine Synthesis Support Desk. This guide addresses the specific challenges of converting naphthyridinones (hydroxy-naphthyridines) and naphthyridine -oxides to their chlorina...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Welcome to the Naphthyridine Synthesis Support Desk. This guide addresses the specific challenges of converting naphthyridinones (hydroxy-naphthyridines) and naphthyridine


-oxides to their chlorinated analogs.

Naphthyridines are electron-deficient bicyclic systems. Unlike simple pyridines, they possess two nitrogen atoms that significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the ring highly susceptible to nucleophilic attack (desired) but also prone to polymerization and "tar" formation (undesired) under the harsh acidic conditions of


 or 

.

This guide moves beyond standard recipes to provide a self-validating troubleshooting system .

The Mechanistic Landscape (Visualized)

To troubleshoot, you must visualize the "Invisible" intermediates. The most common failure mode in chlorination is not "no reaction," but rather a "stalled reaction" that reverts to starting material upon aqueous workup.

Diagram 1: Reaction Pathway & Failure Modes

NaphthyridineChlorination Start Naphthyridinone (Starting Material) Inter Activated Dichlorophosphate Intermediate (The 'Stuck' Species) Start->Inter POCl3, Base (Phosphorylation) Product Chloronaphthyridine (Target) Inter->Product Cl- Attack (SNAr / Vilsmeier) Hydrolysis Reversion to S.M. (False Negative) Inter->Hydrolysis Aqueous Quench (If Cl- attack fails) Tar Polymerization/Tar (Thermal Degradation) Inter->Tar Excess Heat No Solvent PolyCl Polychlorinated Species Product->PolyCl Over-reaction (Excess Reagent)

Figure 1: The "Stuck Intermediate" Trap. Note that the intermediate (Yellow) will hydrolyze back to the Starting Material (Red) if the chloride substitution step is not driven to completion before water is added.

Troubleshooting Guides & FAQs

Module A: The "False Negative" Phenomenon

Symptom: TLC showed the starting material was gone during the reaction. However, after quenching with water/ice, the isolated solid is 100% starting material.

Root Cause: You likely formed the dichlorophosphate intermediate (see Fig 1, Yellow Node), but the nucleophilic displacement by chloride (


) did not occur. This intermediate is stable in anhydrous 

but hydrolyzes instantly back to the hydroxy-starting material upon contact with water.

The Fix (Self-Validating Protocol):

  • Catalysis: Pure

    
     is often insufficient for deactivated naphthyridines. You must add an exogenous base.
    
    • Recommendation: Add N,N-Diethylaniline (PhNEt2) or Diisopropylethylamine (DIEA) (0.5 - 1.0 equiv).

    • Mechanism:[1][2][3][4][5] The base captures the HCl released during phosphorylation, preventing the protonation of the naphthyridine nitrogens (which would otherwise deactivate the ring toward the necessary

      
       attack).
      
  • Chloride Source: If using

    
    , the concentration of free 
    
    
    
    can be low.
    • Recommendation: Add Benzyltriethylammonium chloride (TEBAC) or

      
        (0.1 equiv) to boost soluble chloride concentration.
      
  • Monitoring: Do not rely solely on the disappearance of the starting material spot. Look for the appearance of the distinct, less polar product spot.

Module B: The "Black Tar" Nightmare

Symptom: The reaction mixture turned into a viscous black sludge. Yield is <10%.

Root Cause: Naphthyridines are thermally sensitive. In neat


 at reflux (106°C), the high concentration of acid promotes intermolecular polymerization. The electron-rich nitrogen of one molecule attacks the activated ring of another.

The Fix (Thermodynamic Control):

  • Solvent Switch: Do NOT run the reaction neat if you observe tarring.

    • Protocol: Use Acetonitrile (MeCN) or Toluene as the solvent.

    • Benefit: Dilution reduces the rate of bimolecular polymerization (2nd order kinetics) while maintaining the rate of unimolecular chloride attack (pseudo-1st order).

  • Temperature Ramp:

    • Start at 0°C for the addition of

      
      .
      
    • Warm to RT for 1 hour (formation of the phosphorylated intermediate).

    • Heat to reflux only after the intermediate is formed.

Module C: Regioselectivity & Over-Chlorination

Symptom: Targeting 2-chloro-1,5-naphthyridine but obtaining 2,6-dichloro-1,5-naphthyridine.

Root Cause: In symmetric systems like 1,5-naphthyridine, the electronic difference between the 2- and 6-positions is minimal. Once the first chlorine is installed, the ring deactivates, but not enough to prevent a second attack under forcing conditions.

The Fix (Stoichiometric Precision):

Variable Standard Protocol Optimized for Mono-Cl

| Reagent | Excess


 (Neat) | 1.1 equiv 

in PhMe | | Base | Pyridine (Excess) | 1.0 equiv DIEA | | Activation | Direct Chlorination | N-Oxide Activation |

Advanced Protocol: The N-Oxide Route For difficult regioselectivity, oxidize the nitrogen first.

  • Treat the parent naphthyridine with m-CPBA to form the N-oxide .

  • React the N-oxide with

    
    .[2][4]
    
  • Mechanism: This triggers a Meisenheimer-type rearrangement that places the chlorine specifically at the

    
    -position (C2) with higher selectivity than direct substitution of a hydroxyl group.
    

Critical Workflow: Safe Quenching & Workup

The most dangerous step—and a common source of yield loss—is the quench.


 hydrolysis is exothermic and can exhibit an "induction period" followed by a thermal runaway.
Diagram 2: Optimization Decision Tree

TroubleshootingTree Start Start Optimization Q1 Is the reaction turning black? Start->Q1 Q2 Is SM returning after workup? Q1->Q2 No Sol1 Dilute with Toluene/MeCN. Reduce Temp. Q1->Sol1 Yes Sol2 Add Base (DIEA). Add PCl5 source. Increase Time. Q2->Sol2 Yes Sol3 Standard Workup Q2->Sol3 No

Figure 2: Decision matrix for immediate experimental adjustment.

The "Gold Standard" Workup Protocol
  • Evaporation (Crucial): Remove excess

    
    under vacuum (rotary evaporator with a base trap) before  adding water. This removes the fuel for the exothermic hydrolysis and prevents the formation of massive amounts of phosphoric acid, which can solubilize your basic product.
    
  • Inverse Quench: Pour the concentrated reaction residue slowly into a stirred mixture of Ice and Sat.

    
     . Never add water to the reaction flask.
    
  • pH Control: Maintain pH > 8. Naphthyridines are basic; if the quench becomes acidic (due to

    
    ), your product will protonate and stay in the water layer during extraction.
    

References

  • Safety of Reagents

    • Luis, N. R., et al. "Hydrolysis of Phosphoryl Trichloride (

      
      ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[6] Organic Process Research & Development, 2010.[6] Link
      
  • N-Oxide Mediation

    • Manta, E., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2021. Link

  • Jie Jack Li. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009.
  • Regioselectivity in Heterocycles

    • Fischer, R., et al. "Regioselective Chlorination of Quinoline N-Oxides." Journal of Organic Chemistry, 2015. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 3,5-Dichloro-1,8-naphthyridine Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of dihalogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of dihalogenated heterocycles. The 3,5-dichloro-1,8-naphthyridine system presents a classic challenge in heterocyclic chemistry: differentiating between two chemically distinct carbon-chlorine bonds.

This guide breaks down the causality behind the reactivity of the 1,8-naphthyridine core, provides actionable troubleshooting FAQs, and establishes self-validating protocols to ensure your syntheses are both predictable and reproducible.

Core Principles of Regioselectivity: The "Why"

To control substitution, we must first understand the electronic topology of the 1,8-naphthyridine ring. The two nitrogen atoms (N1 and N8) act as powerful electron-withdrawing groups, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the ring. However, this activation is not uniform.

Nucleophilic aromatic substitution (SNAr) proceeds via a negatively charged Meisenheimer intermediate[1]. This intermediate is only thermodynamically accessible if the negative charge can be delocalized onto the electronegative ring nitrogens.

  • The C5 Position (Highly Activated): Position 5 is para to N8. Attack by a nucleophile at C5 allows the resulting negative charge to resonate directly onto the N8 atom, stabilizing the transition state[2].

  • The C3 Position (Unactivated): Position 3 is meta to both N1 and N8. Attack at C3 localizes the negative charge on the carbon atoms, resulting in a high-energy, unstabilized intermediate[1].

Consequently, SNAr is exclusively selective for the C5 position. To functionalize the C3 position, you must bypass the SNAr mechanism entirely and utilize transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) in a sequential manner[3].

SNArPathway SM 3,5-Dichloro-1,8-naphthyridine Nuc Nucleophile (R-NH2) SM->Nuc MC_C5 C5 Attack Meisenheimer Complex Charge on N8 (Stable) Nuc->MC_C5 Favored MC_C3 C3 Attack Carbanion Charge on C (Unstable) Nuc->MC_C3 Disfavored Prod_C5 5-Substituted Product (Major) MC_C5->Prod_C5 -HCl Prod_C3 No SNAr Reaction MC_C3->Prod_C3 Fails

Reaction pathway showing kinetic and thermodynamic preference for C5 substitution via SNAr.

Troubleshooting FAQs

Q1: I am trying to perform an SNAr with a primary amine, but I only get substitution at the 5-position. How can I force it to the 3-position? A: You cannot use SNAr to target the 3-position directly. Because the C3 position is meta to the ring nitrogens, it lacks the necessary resonance stabilization to form a Meisenheimer complex[1]. If you apply extreme heat or ultra-strong bases (like NaNH2) to force the reaction, you will trigger a benzyne (aryne) mechanism, resulting in a messy mixture of C3, C4, and C5 isomers, alongside ring-opened degradation products. You must use Palladium-catalyzed cross-coupling to activate the C3-Cl bond.

Q2: Even with Palladium catalysis, the 5-position reacts first. How do I selectively functionalize the 3-position? A: Palladium oxidative addition is kinetically faster at the more electron-deficient C-Cl bond, which is C5. To functionalize C3, you must employ a sequential orthogonal approach [3]. First, perform a standard SNAr to substitute (or protect) the C5 position. Once the C5 chlorine is displaced, the remaining C3 chlorine can be safely coupled using a Pd(0) catalyst and an electron-rich phosphine ligand.

Q3: I am seeing over-substitution (both C3 and C5 reacting) during my initial SNAr step. Why is this happening? A: True SNAr will not occur at C3. If you are seeing di-substitution in the absence of a transition metal catalyst, your conditions are too harsh. Using strong alkoxide bases (e.g., NaOtBu) at temperatures above 100 °C can cause localized deprotonation and benzyne formation. Lower your temperature to 60–80 °C and switch to a non-nucleophilic, milder base like N,N-Diisopropylethylamine (DIPEA) or K2CO3.

Quantitative Data: Reaction Condition Matrix
Reaction TypeTarget PositionOptimal Reagents / CatalystTemp (°C)Expected Selectivity & Outcome
Standard SNAr C5 Amine, DIPEA, DMF60–80>99% C5 substitution. C3 remains strictly intact.
Buchwald-Hartwig C3 (Requires C5 protected)Pd2(dba)3, RuPhos, Cs2CO390–110High yield of C3 amine. No C5 interference.
Forcing SNAr None (Avoid)NaNH2, NH3 (liq)-33 to RTBenzyne mechanism; mixtures of C3/C4/C5 + degradation.
Experimental Protocols: The Sequential Approach

SubstitutionLogic Start Target: Substitute 3,5-Dichloro-1,8-naphthyridine Q1 Which position needs substitution? Start->Q1 C5 C5 Position (Para to N8) Q1->C5 C3 C3 Position (Meta to N1) Q1->C3 Both Both Positions Q1->Both ActionC5 Perform Standard SNAr (Mild Base, 60-80°C) C5->ActionC5 ActionC3 Direct SNAr fails. Use Pd-Catalyzed Cross-Coupling C3->ActionC3 ActionBoth Sequential Approach: 1. SNAr at C5 2. Pd-Catalysis at C3 Both->ActionBoth

Logical workflow for selecting reaction conditions based on desired regioselectivity.

Protocol 1: Regioselective SNAr at C5 (e.g., Morpholine addition)

Causality: Morpholine acts as a strong nucleophile. DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C5 carbon. DMF is chosen to stabilize the highly polar transition state of the Meisenheimer complex.

  • Setup: In an oven-dried flask, dissolve 3,5-dichloro-1,8-naphthyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Addition: Add DIPEA (2.0 equiv, 2.0 mmol) followed by morpholine (1.1 equiv, 1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 65 °C and stir for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe complete consumption of the starting material and a single major peak corresponding to the mono-substituted product (e.g., [M+H]+ = 250.0). If you see a mass corresponding to di-substitution, your heating block is poorly calibrated and running too hot.

  • Workup: Cool to room temperature, quench with H2O (15 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

Protocol 2: Subsequent Buchwald-Hartwig Amination at C3

Causality: The remaining C3-Cl bond is electron-rich relative to C5, making it inert to SNAr. RuPhos is selected as the ligand because its electron-rich biaryl phosphine structure accelerates oxidative addition into unactivated aryl chlorides, while its steric bulk prevents the formation of inactive bis-ligated Pd(II) off-cycle species. Cs2CO3 is used as a mild inorganic base to prevent unwanted deprotonation of the naphthyridine core.

  • Setup: In a Schlenk tube, combine the 3-chloro-5-morpholino-1,8-naphthyridine from Protocol 1 (1.0 equiv, 0.5 mmol), your secondary amine (1.5 equiv, 0.75 mmol), Pd2(dba)3 (5 mol%), RuPhos (10 mol%), and Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Purge: Evacuate and backfill the tube with Argon three times.

  • Solvent: Add anhydrous, degassed Toluene (4.0 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from deep red (active Pd(0) species) to a light amber/brown upon completion. TLC (Hexanes/EtOAc 1:1) should show a highly fluorescent new spot under 365 nm UV light. LC-MS will confirm the target di-aminated mass.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

References[1] Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism

Source: masterorganicchemistry.com URL: [2] Title: 1,8-Naphthyridine-2,7-diamine|Research Building Block Source: benchchem.com URL: [3] Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Source: nih.gov URL:

Sources

Optimization

Technical Support Guide: Recrystallization of 3,5-Dichloro-1,8-naphthyridine

Introduction Welcome to the technical support center. This guide addresses the purification of 3,5-Dichloro-1,8-naphthyridine , a critical intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura) or as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center. This guide addresses the purification of 3,5-Dichloro-1,8-naphthyridine , a critical intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a scaffold for kinase inhibitors.[1]

Unlike its more common isomers (2,7- or 4,7-dichloro), the 3,5-isomer presents unique solubility challenges due to the asymmetry of the chlorine substitution relative to the nitrogen centers.[1] This guide synthesizes field-proven protocols with first-principles chemical logic to ensure you achieve >98% HPLC purity.

Part 1: Solvent Selection Strategy (The "Why")

Q1: What is the "Gold Standard" solvent for this compound?

A: Acetonitrile (MeCN) is the primary recommendation.

  • The Logic: 1,8-naphthyridines possess a dipole moment driven by the two nitrogen atoms. A chlorinated derivative reduces water solubility but maintains polar character.

    • Dielectric Balance: MeCN (Dielectric constant

      
      ) is polar enough to dissolve the compound at reflux (
      
      
      
      C) but sufficiently "unfriendly" at
      
      
      C to force crystallization.[1]
    • Impurity Rejection: Tarry impurities (polymerized byproducts from POCl

      
       reactions) often remain dissolved in cold MeCN, while inorganic salts (phosphates) are insoluble, allowing for hot filtration.[1]
      
Q2: My yield in Acetonitrile is low. What is the alternative?

A: Switch to a Toluene/Heptane system or Ethyl Acetate (EtOAc) .[1]

  • Toluene: Excellent for removing non-polar impurities. However, naphthyridines can form

    
    -stacking solvates with toluene, requiring extended drying times under high vacuum.[1]
    
  • EtOAc: Good general solvent, but often holds too much product in the mother liquor. Use Heptane as an anti-solvent to drive precipitation.

Q3: Can I use Alcohols (Ethanol/Methanol)?

A: Proceed with Caution. While ethanol is a common recrystallization solvent, chlorinated heterocycles are susceptible to nucleophilic aromatic substitution (


)  or hydrolysis at reflux, especially if the solvent is not anhydrous.[1]
  • Risk: Conversion to 3-chloro-5-ethoxy-1,8-naphthyridine.

  • Rule: Only use anhydrous alcohols and limit reflux time to <15 minutes.

Part 2: Data & Specifications

Solubility Profile & Impurity Map
Solvent SystemDissolution Temp (

C)
Recovery PotentialPrimary Impurity RemovedRisk Factor
Acetonitrile 80-82 (Reflux)High (70-85%)Tars, OligomersLow
Toluene 110 (Reflux)Moderate (50-60%)Aliphatic side-productsSolvate formation
EtOAc / Heptane 77 (Reflux)High (80-90%)Polar baseline impuritiesOiling out
Ethanol (Abs.) 78 (Reflux)ModerateInorganic SaltsSolvolysis (EtO- sub)

Part 3: Step-by-Step Protocol (MeCN Method)

Objective: Purify 5.0 g of crude 3,5-Dichloro-1,8-naphthyridine (dark yellow/brown solid).

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Activated Carbon (Norit SA-2 or equivalent) - Optional for color removal

  • Celite 545 (Filter aid)[1]

Procedure:

  • Slurry Formation: Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF). Add 25 mL of Acetonitrile (5 vol).

    • Note: Do not add excess solvent yet. We want to find the saturation point.

  • Heating: Equip with a reflux condenser and heat to reflux (

    
    C) with magnetic stirring.
    
  • Titration: If solids remain after 5 minutes at reflux, add MeCN in 2 mL portions until clear solution is observed.

    • Target: Approx 7-10 mL solvent per gram of solid.

  • Clarification (Critical):

    • If the solution is dark/black, remove heat source briefly, add 0.25 g Activated Carbon, and reflux for 5 mins.

    • Filter hot through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask.

  • Controlled Cooling:

    • Allow the filtrate to cool to Room Temperature (RT) slowly on a cork ring (approx. 1 hour). Do not use an ice bath yet.[1]

    • Observation: Needle-like crystals should form.

  • Maximizing Yield: Once at RT, place the flask in an ice-water bath (

    
    C) for 30 minutes.
    
  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold MeCN (

    
     mL).
    
  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    

Part 4: Troubleshooting Guide (FAQs)

Scenario A: The product is "Oiling Out" (forming a liquid layer instead of crystals).
  • Cause: The solution is too concentrated, or the melting point of the solvated impurity is below the boiling point of the solvent.

  • Fix:

    • Reheat to reflux to redissolve the oil.

    • Add 10-20% more solvent.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface during cooling.

    • Switch Solvent: If oiling persists in MeCN, switch to 2-Propanol (IPA) or EtOAc/Heptane .[1]

Scenario B: The crystals are colored (Yellow/Orange instead of White/Off-White).
  • Cause: Conjugated oligomers or trace metal complexes.

  • Fix: Perform a "wash" rather than a full recrystallization. Suspend the solid in cold Ethanol (0°C), stir for 10 mins, and filter. Many colored impurities are surface-adsorbed and highly soluble in alcohols.

Scenario C: Low Recovery (<50%).
  • Cause: Product is too soluble in the cold solvent.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling process to harvest a "second crop." Warning: The second crop will be less pure.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude 3,5-Dichloro-1,8-naphthyridine CheckSolubility Test Solubility in Refluxing MeCN Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves Cooling Cool to RT slowly Dissolves->Cooling Yes Insoluble Insoluble at Reflux Dissolves->Insoluble No (Solids remain) CrystalsForm Crystals Form? Cooling->CrystalsForm Success Filter & Dry (Target Purity >98%) CrystalsForm->Success Yes OilingOut Problem: Oiling Out CrystalsForm->OilingOut No (Liquid separates) RemedyOil 1. Reheat 2. Dilute (10%) 3. Seed Crystal OilingOut->RemedyOil RemedyOil->Cooling Retry SwitchSolvent Switch to Toluene (Higher Boiling Point) Insoluble->SwitchSolvent

Caption: Decision matrix for optimizing the purification of chlorinated naphthyridines.

References

  • General Naphthyridine Synthesis: Litvinov, V. P. (2006).[1] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews, 75(9).[1] (Context on solubility and stability of 1,8-naphthyridine core).

  • Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for chlorinated nitrogen heterocycles).

  • Solvent Properties: Jessop, P. G. (2011).[1] Searching for green solvents. Green Chemistry, 13(6), 1391-1398.[1] (Dielectric constant data for MeCN vs Toluene).

Sources

Troubleshooting

Technical Support: 3,5-Dichloro-1,8-naphthyridine Stability &amp; Isolation

Ticket ID: DCN-35-WORKUP Status: Open Priority: Critical (Yield Loss / Purity Failure) Agent: Senior Application Scientist, Heterocycle Chemistry Division[1] The Mechanistic Basis: Why is your product decomposing? The in...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DCN-35-WORKUP Status: Open Priority: Critical (Yield Loss / Purity Failure) Agent: Senior Application Scientist, Heterocycle Chemistry Division[1]

The Mechanistic Basis: Why is your product decomposing?

The instability of 3,5-dichloro-1,8-naphthyridine (3,5-DCN) during workup is not random; it is a direct consequence of the electronic disparity between the C3 and C5 positions on the naphthyridine ring.[1]

The "Achilles' Heel" at Position 5

While the chlorine at C3 is relatively stable (located


 to the nitrogen, similar to 3-chloropyridine), the chlorine at C5  is highly labile. The C5 position is para to the N1 nitrogen. Under acidic or basic conditions, the ring becomes susceptible to Nucleophilic Aromatic Substitution (

).
  • Acidic Conditions (Quench): Protonation of N1 increases the electrophilicity of the ring, allowing even weak nucleophiles (like water) to displace the C5-Cl.

  • Basic Conditions (Neutralization): Hydroxide ions (

    
    ) act as potent nucleophiles, rapidly attacking C5 to form the 5-hydroxy impurity (which tautomerizes to the amide).[1]
    
  • Thermal Factor: The activation energy for this hydrolysis is low. The heat generated during the quenching of chlorinating agents (e.g.,

    
    ) is sufficient to drive the reaction to completion in minutes.
    
Visualization: The Hydrolysis Pathway

The following diagram illustrates the regioselective instability of the C5-Cl bond compared to the stable C3-Cl bond.

HydrolysisMechanism Start 3,5-Dichloro-1,8-naphthyridine (Target Molecule) Intermed Activated Complex (N1 Protonated) Start->Intermed Low pH (Quench) Prod_Stable 3-Chloro-5-hydroxy-1,8-naphthyridine (Major Impurity) Start->Prod_Stable Direct OH- attack at C5 (High pH) C3_Note C3-Cl Bond: Meta-like position STABLE Start->C3_Note Acid Acidic Cond. (H+ / H2O) Base Basic Cond. (OH-) Intermed->Prod_Stable H2O attack at C5 (Heat driven)

Figure 1: Mechanistic pathway showing the vulnerability of the C5 position to hydrolysis under workup conditions.

Troubleshooting Dashboard

Use this diagnostic table to confirm if hydrolysis is the root cause of your isolation issues.

SymptomObservationRoot Cause
Mass Spec Shift LCMS shows peak at [M-18] or [M-20] (approx).[1] Exact mass shift is

.[1]
Hydrolysis. The C5-Cl has been replaced by -OH.[1]
Solubility Change Product precipitates as a solid that is insoluble in DCM/Chloroform but soluble in DMSO/MeOH.[1]Polarity Shift. The 5-hydroxy tautomerizes to a naphthyridinone (amide-like), drastically reducing solubility in non-polar solvents.[1]
Retention Time Major peak elutes earlier than expected on Reverse Phase (C18).[1]Increased Polarity. The phenolic/amide OH group makes the molecule more polar than the dichloro precursor.
Yield Loss Aqueous layer remains colored (yellow/orange) after extraction.[1]Amphoteric Loss. The 5-hydroxy impurity can deprotonate at high pH (phenolate) or protonate at low pH, staying in the water layer.

Optimized Protocol: The "Cold-Buffered" Quench

To isolate 3,5-DCN without hydrolysis, you must decouple the exotherm from the pH swing .[1] Standard "pour onto ice" methods often fail because local acid pockets form (pH < 1) or the temperature spikes despite the ice.

The Golden Rules
  • Never allow the internal temperature to exceed 10°C during quench.[1]

  • Never allow the pH to drop below 4 or rise above 9 .[1]

  • Speed is critical; minimize the time the product spends in contact with water.

Step-by-Step Methodology

Reagents:

  • Reaction mixture (e.g., in

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Buffer: 20% w/v Potassium Phosphate Dibasic (

    
    ) or Sodium Acetate solution, pre-chilled to 0°C.[1]
    

Protocol:

  • Concentration (Optional but Recommended): If the reaction solvent is bulk

    
    , remove as much as possible via vacuum distillation below 40°C before quenching.[1] This reduces the "fuel" for the exotherm.
    
  • The "Inverse Buffered" Quench:

    • Place the Buffer Solution in a large beaker/flask with an internal thermometer and rapid stirring. Cool to 0°C .[1]

    • Dilute your reaction residue with the extraction solvent (DCM).

    • Slowly add the reaction mixture into the stirring buffer.

    • CRITICAL: Monitor pH continuously. If pH drops below 5, add 5M KOH or solid

      
       simultaneously to maintain pH 5–8.[1]
      
    • Rate Limit: Add the mixture at a rate where the internal temperature stays < 10°C .

  • Rapid Extraction:

    • Immediately separate the layers.

    • Re-extract the aqueous layer once with DCM.

    • Combine organics and wash once with cold brine.[1]

    • Dry immediately over

      
       (Sodium Sulfate) and filter. Do not let it sit in the wet organic phase.
      
  • Storage:

    • Evaporate solvent at < 35°C .[1]

    • Store the solid under inert gas (Argon/Nitrogen) in the freezer.

Decision Tree: Saving a Failed Workup

If you have already quenched and suspect hydrolysis, use this flowchart to attempt recovery.

TroubleshootingFlow Start Quench Complete Solids Precipitating? CheckLCMS Check LCMS of Solid Start->CheckLCMS IsHydrolyzed Mass = M-18? CheckLCMS->IsHydrolyzed YesHydro Irreversible Hydrolysis (5-Hydroxy formed) IsHydrolyzed->YesHydro Yes NoHydro Likely Salt Formation (HCl salt) IsHydrolyzed->NoHydro No ActionRecover Reprocess: Convert -OH back to -Cl using POCl3/PCl5 YesHydro->ActionRecover Salvage Route ActionSalt 1. Resuspend in DCM 2. Wash with cold NaHCO3 3. Dry & Evaporate NoHydro->ActionSalt

Figure 2: Decision matrix for handling precipitates during workup.

References

  • Reactivity of 1,8-Naphthyridines: Litvinov, V. P. (2004).[1] Structure, physicochemical properties, and reactivity of 1,8-naphthyridines. Source:

  • Nucleophilic Substitution in Nitrogen Heterocycles (

    
    ): 
    Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Mechanism.
    Source:
    
  • Synthesis of Chloronaphthyridines (Analogous Protocols): Ferrarini, P. L., et al. (2000).[1] Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Source:

  • General Workup of Water-Sensitive Halides: Roche, A. (2022).[1] Organic Reaction Workup Formulas. Source:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 3,5-Dichloro-1,8-naphthyridine

The following guide provides a technical analysis of the NMR spectral interpretation for 3,5-Dichloro-1,8-naphthyridine , structured as a comparative study against its symmetric isomer, 2,7-Dichloro-1,8-naphthyridine . E...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the NMR spectral interpretation for 3,5-Dichloro-1,8-naphthyridine , structured as a comparative study against its symmetric isomer, 2,7-Dichloro-1,8-naphthyridine .

Executive Summary & Application Context

1,8-Naphthyridines are privileged scaffolds in drug discovery, serving as bioisosteres for quinolines and purines in kinase inhibitors, antibacterial agents (e.g., nalidixic acid analogs), and DNA-intercalating antitumor drugs.

Precise regiochemical assignment is critical during the synthesis of these derivatives, particularly when introducing halogens to modulate lipophilicity and metabolic stability. This guide compares the asymmetric 3,5-dichloro-1,8-naphthyridine (Target) with the symmetric 2,7-dichloro-1,8-naphthyridine (Reference), demonstrating how to distinguish these isomers using


H and 

C NMR without needing X-ray crystallography.[1]

Structural Logic & Symmetry Analysis

Before analyzing the spectra, one must understand the symmetry elements that define the signal count.[1]

Feature3,5-Dichloro-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine
Structure Asymmetric (

)
Symmetric (

planar)
Substitution C3 (

to N1) and C5 (

to N8)
C2 (

to N1) and C7 (

to N8)
Proton Environment 4 Distinct Proton Environments2 Distinct Proton Environments
Expected

H Signals
4 Signals (1H each)2 Signals (2H each)
Splitting Pattern Mixture of Singlets & DoubletsPure Doublets (AX System)
Visualization of Regiochemistry

The following diagram illustrates the structural difference and the resulting proton coupling networks.

Naphthyridine_Isomers cluster_0 Target: 3,5-Dichloro (Asymmetric) cluster_1 Reference: 2,7-Dichloro (Symmetric) N1 N1 C2 C2-H (Singlet) N1->C2 C3 C3-Cl C2->C3 C4 C4-H (Singlet) C3->C4 C5 C5-Cl C6 C6-H (Doublet) C6->C5 C7 C7-H (Doublet) C7->C6 N8 N8 N8->C7 R_N1 N1 R_C2 C2-Cl R_N1->R_C2 R_C3 C3-H (Doublet) R_C2->R_C3 R_C4 C4-H (Doublet) R_C3->R_C4 Note Symmetry Axis (C3 equiv. to C6) (C4 equiv. to C5)

Caption: Comparative coupling networks. The 3,5-isomer breaks symmetry, creating isolated spin systems (singlets) and coupled systems (doublets).

Experimental Data & Interpretation

Reference Standard: 2,7-Dichloro-1,8-naphthyridine

This isomer is the most common precursor for cross-coupling reactions.[1] Its spectrum is characterized by high symmetry.[1]

Experimental Protocol:

  • Solvent: DMSO-

    
    
    
  • Frequency: 500 MHz[1][2]

  • Concentration: 10 mg/mL[1]

Spectral Data: | Shift (


 ppm) | Multiplicity | Integration | Coupling (

Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.63 | Doublet | 2H | 8.5 Hz | H-4, H-5 | | 7.81 | Doublet | 2H | 8.5 Hz | H-3, H-6 |[1][2]

Interpretation Logic:

  • Symmetry: Only two signals appear for the aromatic protons.[1]

  • Shielding: H-4/H-5 are para to the nitrogen atoms and are typically more deshielded than H-3/H-6.[1]

  • Coupling: The

    
     Hz coupling represents the ortho relationship between H3 and H4.[1]
    
Target Compound: 3,5-Dichloro-1,8-naphthyridine

The 3,5-dichloro isomer is asymmetric, leading to a more complex spectrum.[1] The chlorine atoms are located at the


-position of Ring A and the 

-position of Ring B (relative to N1/N8 numbering).[1]

Predicted Spectral Data (Based on SAR & Substituent Effects): | Shift (


 ppm) | Multiplicity | Integration | Coupling (

Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~9.15 | Doublet | 1H | ~4.5 Hz | H-2 | | ~9.05 | Doublet | 1H | ~8.0 Hz | H-7 | | ~8.60 | Singlet | 1H | - | H-4 | | ~7.70 | Doublet | 1H | ~8.0 Hz | H-6 |[1]

> Note: H-2 may appear as a singlet if long-range coupling to H-4 is unresolved, but often shows small meta-coupling (


 Hz).[1] H-4 appears as a singlet because C3 is substituted.[1]

Step-by-Step Assignment Workflow:

  • Identify H-2 (Ring A): Look for the most deshielded signal (~9.1 ppm).[1] It is

    
     to N1 and 
    
    
    
    to the Chlorine at C3.[1] Because C3 is substituted, H-2 cannot couple to an ortho proton.[1] It will appear as a Singlet (or fine doublet
    
    
    Hz).
  • Identify H-4 (Ring A): Located between the C3-Cl and the ring junction.[1] It has no ortho neighbors.[1] It appears as a sharp Singlet around 8.6 ppm.[1]

  • Identify Ring B System (H-6, H-7): Ring B has a chlorine at C5.[1] This leaves H-6 and H-7 unsubstituted.

    • H-7:

      
       to N8. Deshielded (~9.0 ppm).
      
    • H-6:

      
       to N8. Shielded relative to H-7 (~7.7 ppm).[1]
      
    • Coupling: These two will form an AX System (two doublets) with a characteristic ortho coupling constant (

      
       Hz).
      
Comparative Summary Table
Feature2,7-Dichloro (Reference)3,5-Dichloro (Target)
Total Signals 24
Singlets 02 (H-2, H-4)
Doublets 22 (H-6, H-7)
Diagnostic Feature Clean pair of doublets Presence of singlets

C NMR Interpretation

Carbon NMR provides confirmation of the substitution pattern through the number of quaternary carbons.

Experimental Parameters:

  • Frequency: 125 MHz[1]

  • Solvent: DMSO-

    
    
    
Carbon Type2,7-Dichloro (Sym)3,5-Dichloro (Asym)Interpretation Note
Total Signals 5 Signals8 SignalsLoss of symmetry doubles the peak count.[1]
C-Cl Shifts ~153 ppm (C2/C7)~130 ppm (C3) & ~135 ppm (C5)C-Cl at

-position (C2) is significantly more deshielded than at

or

.
C=N Shifts ~153 ppm~155 ppm (C2) & ~150 ppm (C7)In 3,5-dichloro, C2 and C7 are methine (CH) carbons, not quaternary.[1]

Key Diagnostic: In the 2,7-isomer, the most deshielded carbon is quaternary (C-Cl).[1] In the 3,5-isomer, the most deshielded carbons are methines (C-H, specifically C2 and C7). DEPT-135 experiments will show these high-field peaks as positive (up) in the 3,5-isomer, whereas the corresponding region in the 2,7-isomer would show no signal (quaternary).[1]

Experimental Validation Protocol

To validate the identity of synthesized 3,5-dichloro-1,8-naphthyridine, follow this self-validating workflow:

  • Acquire

    
    H NMR: 
    
    • Check for the presence of two singlets .[1] If only doublets are seen, the chlorination likely occurred at symmetric positions (e.g., 2,7 or 3,6).

  • Acquire DEPT-135:

    • Count the CH peaks.[1]

    • 3,5-Dichloro: Should show 4 CH peaks.[1][3]

    • 2,7-Dichloro: Should show 2 CH peaks.[1]

  • Measure Coupling Constants:

    • Confirm the AX system (H6-H7) has

      
       Hz.[1]
      
    • Confirm H2 and H4 are singlets (or

      
       Hz).
      

Validation_Flow Start Crude Product H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_Singlets Are Singlets Present? H_NMR->Check_Singlets Yes Yes Check_Singlets->Yes Likely 3,5-isomer No No Check_Singlets->No Symmetric Isomer Count_Peaks Count_Peaks Yes->Count_Peaks Count Signals Check_Coupling Check_Coupling No->Check_Coupling Check J values 4 Signals 4 Signals Count_Peaks->4 Signals Confirm 3,5-Dichloro J ~ 8.5 Hz J ~ 8.5 Hz Check_Coupling->J ~ 8.5 Hz 2,7-Dichloro (Common) Confirm 3,5-Dichloro Confirm 3,5-Dichloro 2,7-Dichloro (Common) 2,7-Dichloro (Common)

Caption: Decision tree for rapid identification of naphthyridine isomers using 1H NMR.

References

  • Gao, L., et al. (2021).[2] Synthesis and characterization of 2,7-dichloro-1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry. (Validated via ChemicalBook/Supplier Data).

  • Ehlers, P., et al. (2011). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synthesis.

  • Litvinov, V. P. (2006). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews.

  • BLD Pharm. (2023). Product Analysis: 3,5-Dichloro-1,8-naphthyridine (CAS 2194550-34-8).[1][4][5][6][7]

Sources

Comparative

Technical Comparison Guide: Structural Dynamics of 3,5-Dichloro-1,8-naphthyridine

This guide provides a comprehensive technical analysis of the structural dynamics of 3,5-Dichloro-1,8-naphthyridine , contrasting it with its well-characterized isomer, 2,7-Dichloro-1,8-naphthyridine . It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structural dynamics of 3,5-Dichloro-1,8-naphthyridine , contrasting it with its well-characterized isomer, 2,7-Dichloro-1,8-naphthyridine . It is designed for researchers requiring a roadmap for structural elucidation, solid-state characterization, and application in drug design.

Executive Summary

3,5-Dichloro-1,8-naphthyridine represents a high-value, asymmetric scaffold in medicinal chemistry, distinct from the symmetric 2,7-dichloro analog often used in supramolecular "tweezers." While the 2,7-isomer is documented for its ability to chelate metals via a syn-syn nitrogen arrangement, the 3,5-isomer offers a unique electronic profile due to the positioning of chlorine atoms at the


 (C3) and 

(C5) positions relative to the ring nitrogens. This guide outlines the structural expectations, crystallographic challenges, and comparative properties necessary for utilizing this compound in structure-activity relationship (SAR) studies.

Structural & Electronic Comparison

The following table contrasts the target molecule (3,5-isomer) with the industry-standard benchmark (2,7-isomer) to highlight critical differences in packing and reactivity.

FeatureTarget: 3,5-Dichloro-1,8-naphthyridine Benchmark: 2,7-Dichloro-1,8-naphthyridine
Symmetry Asymmetric (

or

)
Symmetric (

or

)
Cl Position C3 (

) & C5 (

)
C2 (

) & C7 (

)
Dipole Moment High (Unbalanced electron withdrawal)Low/Zero (Vectors cancel due to symmetry)
N-Basicity Higher. Cl at

exerts less inductive withdrawal on N lone pairs than

-Cl.
Lower.

-Cl atoms strongly withdraw density from N, reducing basicity.
Crystal Packing Head-to-Tail Stacking. Driven by dipole alignment. Likely forms polar chains.Face-to-Face / Herringbone. Driven by

-

stacking and planar symmetry.
Halogen Bonding Directional (

-hole).
C3-Cl and C5-Cl vectors are chemically distinct, offering selective binding sites.
Symmetric. C2-Cl and C7-Cl provide identical halogen bond donor sites.

Experimental Protocol: Crystallization & Characterization

Since the specific crystal structure of the 3,5-isomer is a "gap" in public repositories (unlike the 2,7-isomer), the following protocol is designed to generate self-validating structural data.

Phase 1: Synthesis & Purification
  • Precursor: Start with 3,5-diamino-1,8-naphthyridine or selective chlorination of 1,8-naphthyridine N-oxide.

  • Purification: Recrystallization is critical.

    • Solvent System:Ethanol/Acetone (1:1) . The 2,7-isomer crystallizes well from acetone; the 3,5-isomer's higher polarity may require ethanol.

    • Technique: Slow evaporation at 4°C to minimize disorder.

Phase 2: X-Ray Data Collection Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reason: Reduces thermal motion of the Cl atoms, which are prone to librational disorder in asymmetric naphthyridines.

  • Resolution: Aim for 0.75 Å or better to resolve the C-Cl bond densities accurately.

  • Space Group Determination: Expect lower symmetry (e.g., P21/c or P-1) compared to the potential higher symmetry of the 2,7-isomer.

Phase 3: Computational Validation (DFT)

Before beamtime, perform a Geometry Optimization to predict bond lengths.

  • Theory: DFT-B3LYP / 6-311G(d,p).

  • Focus: Calculate the C3-Cl vs. C5-Cl bond lengths. The C5-Cl bond (gamma) typically shows different character than C3-Cl (beta) due to resonance effects with the ring nitrogen.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow from synthesis to structural deposition, ensuring all quality control steps are met.

StructuralAnalysis Synth Synthesis (3,5-Dichloro) Purify Purification (Recryst. Acetone/EtOH) Synth->Purify Yield > 95% Crystal Single Crystal Growth (Slow Evap @ 4°C) Purify->Crystal Purity Check DFT DFT Prediction (B3LYP/6-311G**) Compare Comparative Analysis (vs 2,7-Isomer) DFT->Compare Theoretical Model XRD X-Ray Diffraction (Mo-Kα, 100K) Crystal->XRD Size > 0.1mm Solve Structure Solution (SHELXT / OLEX2) XRD->Solve R1 < 5% Solve->Compare Exp. Data

Figure 1: Integrated workflow for the de novo structural determination of 3,5-dichloro-1,8-naphthyridine, incorporating computational benchmarking.

Mechanistic Insights for Drug Development

Understanding the crystal structure of the 3,5-isomer provides specific advantages for drug design:

  • Asymmetric Binding Pockets: Unlike the 2,7-isomer, which presents a symmetric face to protein targets, the 3,5-isomer can differentiate binding pockets. The C5-Cl is sterically more exposed than the C3-Cl (which is flanked by C2 and C4), allowing for selective halogen bonding with protein backbone carbonyls.

  • Solubility Profile: The dipole moment generated by the asymmetric substitution typically increases solubility in polar media compared to the 2,7-analog, improving bioavailability scores in ADME prediction.

  • Pi-Stacking Geometry: In the solid state, 1,8-naphthyridines form strong

    
    -
    
    
    
    stacks. The 3,5-substitution disrupts the "perfect" overlap seen in the parent molecule, likely inducing a slipped-stack geometry . This is favorable for intercalation into DNA, a common mechanism for naphthyridine-based antibiotics.

References

  • Synthesis & General Properties of 1,8-Naphthyridines

    • Litvinov, V. P. (2006).[1] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews.

  • Structural Characterization of 2,7-Dichloro-1,8-naphthyridine

    • Detailed in studies of "molecular tweezers" where the 2,7-isomer is a key spacer.
    • Reference: Wang, Y., et al. (2020). A cyclic bis[2]catenane metallacage. Nature Communications.

  • Crystallographic Software & Methods

    • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Halogen Bonding in Naphthyridines

    • Review of halogen bonding interactions in heterocyclic systems. CrystEngComm.

Sources

Validation

Unlocking the Fingerprint: A Comparative Guide to IR Spectroscopy of Chlorinated Naphthyridines

Executive Summary Chlorinated naphthyridines are highly valued scaffolds in drug development, frequently utilized as core pharmacophores in kinase inhibitors and novel antimicrobials. Validating the successful halogenati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated naphthyridines are highly valued scaffolds in drug development, frequently utilized as core pharmacophores in kinase inhibitors and novel antimicrobials. Validating the successful halogenation of the naphthyridine core is a non-negotiable quality control step. Infrared (IR) spectroscopy offers a rapid, non-destructive method for structural verification. However, the heavy-atom effect of chlorine pushes its characteristic stretching frequency into the dense fingerprint region, requiring precise analytical methodologies. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) transmission for resolving these complex spectra, providing a self-validating framework for analytical scientists.

The Causality of IR Absorption in Chloronaphthyridines

To accurately interpret the IR spectrum of a chlorinated naphthyridine, one must understand the physical causality behind the vibrational mechanics:

  • Naphthyridine Ring Skeletal Vibrations: The fused bicyclic heteroaromatic system contains multiple conjugated C=C and C=N bonds. Because of the delocalized electron cloud, the bond orders are fractional, leading to a series of strong-to-medium coupled stretching vibrations in the 1600–1350 cm⁻¹ region[1].

  • C-H Out-of-Plane (OOP) Bending: Depending on the specific isomer (e.g., 1,5- vs. 1,8-naphthyridine), the adjacent aromatic protons exhibit intense OOP bending modes between 900–700 cm⁻¹[1].

  • The C-Cl Stretch: According to Hooke's Law applied to molecular mechanics, the relatively large atomic mass of chlorine significantly lowers the vibrational frequency of the C-Cl bond compared to lighter functional groups. Consequently, the C-Cl stretching vibration manifests as a strong, distinct band in the 850–550 cm⁻¹ range[2].

The Analytical Challenge: The C-Cl stretch directly overlaps with the lower end of the naphthyridine C-H OOP bending region. Distinguishing these requires high-resolution instrumentation and an optimized sample preparation strategy.

Comparative Performance: ATR-FTIR vs. KBr Transmission

When analyzing rigid, crystalline heterocyclic compounds like chloronaphthyridines, the choice of sample introduction directly impacts data integrity.

Attenuated Total Reflectance (ATR-FTIR) with Diamond Crystal
  • Performance: Excellent for rapid screening and moisture-sensitive samples.

  • Advantages: Requires zero sample preparation and is non-destructive. It eliminates moisture interference (water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, which can obscure critical ring vibrations).

  • Limitations: Depth of penetration is wavelength-dependent. Peaks in the low-wavenumber region (where C-Cl absorbs) appear artificially more intense than in transmission spectra. Anomalous dispersion can cause slight peak shifts (1-2 cm⁻¹), requiring software correction.

Potassium Bromide (KBr) Pellet Transmission
  • Performance: The gold standard for generating library-matchable reference spectra.

  • Advantages: Provides a uniform pathlength and produces classic spectra without the need for mathematical correction algorithms. It offers superior optical resolution in the critical 850–550 cm⁻¹ fingerprint region.

  • Limitations: KBr is highly hygroscopic. Absorbed water can mask the 1600 cm⁻¹ skeletal ring vibrations. Furthermore, the mechanical pressing required can sometimes induce polymorphic changes in the crystalline chloronaphthyridine.

Quantitative Data: Characteristic Peak Comparison

The following table summarizes the spectral shifts observed when comparing an unsubstituted naphthyridine core to its chlorinated derivative.

Vibrational ModeUnsubstituted Naphthyridine (cm⁻¹)Chlorinated Naphthyridine (cm⁻¹)IntensityCausality / Mechanistic Note
C=N & C=C Ring Stretch 1600, 1585, 1470, 1430, 13721595, 1575, 1465, 1420, 1365Medium-StrongHalogen electron-withdrawal causes a slight red-shift (lower frequency) in the ring skeletal vibrations[1].
C-H OOP Deformation 853, 819, 783830, 790 (varies by isomer)StrongThe loss of one C-H bending mode at the specific site of chlorination alters the OOP pattern[1].
C-Cl Stretch N/A850 – 550 (typically ~760-720)StrongThe heavy mass of chlorine lowers the frequency, making it the dominant peak in the far fingerprint region[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate strict self-validation steps to prevent false positives caused by instrument drift, poor optical contact, or sample contamination[3].

Method A: ATR-FTIR Workflow (Preferred for Rapid Screening)
  • System Validation (The Self-Check): Before loading the sample, acquire a background spectrum of the clean diamond crystal. Next, scan a standard polystyrene calibration film.

    • Validation Gate: The system is only validated for use if the polystyrene peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are accurate within ±1 cm⁻¹. Do not proceed if calibration fails.

  • Sample Application: Place 2–5 mg of the solid chlorinated naphthyridine directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the built-in force gauge indicates optimal contact.

    • Causality: Insufficient pressure leads to poor optical contact, resulting in a low signal-to-noise ratio, particularly for the rigid crystalline lattice of naphthyridines.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Data Correction: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, ensuring the C-Cl peaks (850–550 cm⁻¹) are directly comparable to library transmission data.

Method B: KBr Pellet Workflow (Preferred for Library Generation)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours.

    • Causality: This eliminates water bands that overlap with the 1600 cm⁻¹ naphthyridine ring stretch.

  • Milling: Grind 1 mg of the chloronaphthyridine with 100 mg of anhydrous KBr in an agate mortar.

    • Causality: The sample particles must be milled smaller than the wavelength of IR light (< 2 µm) to prevent Christiansen effect scattering, which severely distorts the spectral baseline.

  • Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Gate: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, invalidating the run. Discard and reprep if cloudy.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ against a blank KBr background[3].

Workflow Visualization

Workflow N1 System Validation (Polystyrene Standard) N2 Sample Preparation (ATR or KBr Pellet) N1->N2 Pass N3 Spectral Acquisition (4000 - 400 cm⁻¹) N2->N3 N4 Analyze Ring Skeletal (1600 - 1350 cm⁻¹) N3->N4 N5 Analyze C-Cl Stretch (850 - 550 cm⁻¹) N3->N5 N6 Structural Validation Confirmed N4->N6 Match N5->N6 Match

Figure 1: Self-validating IR spectroscopy workflow for chloronaphthyridine characterization.

References

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines - International Journal of Chemical and Physical Sciences Source: ijcps.org URL: [Link]

Sources

Comparative

High-Resolution HPLC Method Development for 3,5-Dichloro-1,8-naphthyridine: A Stationary Phase Comparison Guide

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with multi-halogenated basic heterocycles. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with multi-halogenated basic heterocycles. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antimicrobials[1].

When developing a purity method for 3,5-Dichloro-1,8-naphthyridine (CAS 2194550-34-8)[2], the primary analytical challenge isn't simply retaining the molecule—it is resolving it from its synthetic positional isomers, such as 3,4-dichloro-1,8-naphthyridine[3] and 4,5-dichloro-1,8-naphthyridine[4]. This guide objectively compares the performance of standard C18 columns against alternative chemistries (Biphenyl and PFP) to establish a robust, self-validating purity analysis method.

Physicochemical Profiling: The Causality Behind the Method

Before injecting a single sample, we must evaluate the analyte's chemistry to govern our mobile phase and column selection[5].

  • Acid-Base Behavior: Unsubstituted 1,8-naphthyridine is an aromatic heterocycle with a pKa of approximately 3.4[6]. However, the addition of two strongly electron-withdrawing chlorine atoms at the 3 and 5 positions significantly lowers the electron density of the aromatic ring, dropping the pKa of the nitrogen atoms to < 2.0[7].

  • Ionization State: Under standard acidic mobile phase conditions (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0), 3,5-dichloro-1,8-naphthyridine remains predominantly neutral. Consequently, retention is driven by hydrophobic and aromatic interactions rather than ion-exchange mechanisms[5].

  • The Isomeric Challenge: Positional isomers (e.g., 3,4-dichloro vs. 3,5-dichloro) have nearly identical hydrophobicities (LogP). A purely hydrophobic stationary phase will often fail to provide the baseline resolution (

    
    ) required for stringent purity testing[8].
    

method_development_workflow Step1 Analyte Profiling 3,5-Dichloro-1,8-naphthyridine pKa < 2.0 Step2 Column Screening Evaluate C18, Biphenyl, PFP Step1->Step2 Step3 Mobile Phase Selection 0.1% TFA (pH 2.0) vs. Buffer Step2->Step3 Step4 Gradient Optimization Target k' between 2 and 10 Step3->Step4 Step5 System Suitability Critical Pair Rs > 2.0 Step4->Step5

Logical workflow for HPLC method development of halogenated heterocycles.

Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP

To demonstrate the optimal separation strategy, we compared three distinct column chemistries using a standardized reversed-phase gradient[9].

  • Standard C18 (Alkyl Chain): Relies solely on dispersive (hydrophobic) interactions. While excellent for general retention, it struggles to differentiate subtle spatial differences in halogen placement[9].

  • Biphenyl: Offers enhanced

    
     stacking interactions, making it highly effective for conjugated aromatic systems and providing better retention for polarizable compounds[8].
    
  • Pentafluorophenyl (PFP): Provides multiple orthogonal retention mechanisms: dispersive,

    
     stacking, dipole-dipole (due to the highly electronegative C-F bonds), and shape selectivity. PFP columns are uniquely suited for positional aromatic isomers[8].
    
Quantitative Performance Data

The following table summarizes the chromatographic performance when attempting to resolve 3,5-dichloro-1,8-naphthyridine from its critical impurity, 3,4-dichloro-1,8-naphthyridine.

Stationary PhasePrimary Interaction MechanismRetention Time (min)Tailing Factor (

)
Resolution (

) vs 3,4-isomer
C18 (Endcapped) Hydrophobic Dispersion4.21.451.1 (Co-elution)
Biphenyl Hydrophobic,

Stacking
5.81.201.6 (Partial Resolution)
PFP (Fluorinated) Dipole-Dipole,

, Steric
6.51.052.8 (Baseline Resolution)

retention_mechanisms Analyte Halogenated Isomers (e.g., 3,5- vs 3,4-Dichloro) C18 C18 Analyte->C18 Weak Selectivity Biphenyl Biphenyl Phase Pi-Pi Stacking Moderate Rs (~1.5) Analyte->Biphenyl Aromatic Interaction PFP PFP Analyte->PFP Orthogonal Selectivity

Chromatographic retention mechanisms for resolving dichloro-1,8-naphthyridine isomers.

Experimental Protocol: Self-Validating Purity Workflow

Trustworthiness in chromatography requires a self-validating system. A method is only as reliable as its System Suitability Test (SST). The following protocol utilizes a PFP column and incorporates an internal SST to guarantee method performance prior to sample analysis.

Step 1: System & Mobile Phase Preparation
  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water[1]. The low pH suppresses residual silanol ionization on the silica support, ensuring sharp peak shapes (

    
    ).
    
  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and lowers system backpressure).

  • Detection: UV at 254 nm.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • System Suitability Standard (SST): Prepare a solution containing 0.1 mg/mL of 3,5-dichloro-1,8-naphthyridine and 0.1 mg/mL of 3,4-dichloro-1,8-naphthyridine in the diluent.

  • Sample Preparation: Dissolve the synthesized 3,5-dichloro-1,8-naphthyridine sample in the diluent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter[1].

Step 3: Gradient Execution

Program the HPLC pump with the following gradient to ensure adequate retention (


) and complete elution of highly retained organic impurities:
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 10%

    
     80% B (Linear gradient for separation)
    
  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Validation (Critical Step)

Before injecting the unknown sample, inject the SST mixture. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between the 3,4-dichloro and 3,5-dichloro peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks.
  • Retention Time Precision: %RSD

    
     over three consecutive injections.
    

Once the SST passes, proceed with injecting the 1.0 mg/mL sample to accurately determine the purity profile of the 3,5-dichloro-1,8-naphthyridine batch.

References

2.[7] Title : [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source : welch-us.com URL :[Link]

6.[5] Title : Top Three HPLC Method Development Tips | LCGC International Source : chromatographyonline.com URL :[Link]

7.[8] Title : HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. Source : welch-us.com URL :[Link]

8.[9] Title : A review on method development by hplc - SciSpace Source : scispace.com URL : [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 3,5-Substituted 1,8-Naphthyridines: A Medicinal Chemistry Perspective

The 1,8-naphthyridine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its rigid, planar structure and the presence of nitr...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal framework for designing molecules that can interact with a variety of biological targets. This guide provides a comparative analysis of the biological activities of 3,5-substituted 1,8-naphthyridine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their therapeutic potential.

The 1,8-Naphthyridine Core: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus, consisting of two fused pyridine rings, serves as the foundational structure for a range of synthetic and naturally occurring compounds with significant therapeutic applications.[2] The strategic placement of substituents at various positions on this scaffold allows for the fine-tuning of its physicochemical properties and biological activities. Among the many possible substitution patterns, modifications at the C3 and C5 positions have been a key focus of research, leading to the discovery of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4]

Diagram 1: Core 1,8-Naphthyridine Scaffold with Substitution Points

A diagram illustrating the core 1,8-naphthyridine ring system with key substitution points at C3 and C5 highlighted.

Synthesis of 3,5-Disubstituted 1,8-Naphthyridines: A General Overview

The synthesis of substituted 1,8-naphthyridines often employs multicomponent reactions or the Friedländer annulation, a classic and versatile method for constructing quinoline and naphthyridine ring systems.[5] A greener approach to the Friedländer reaction has been developed using water as a solvent, which involves the reaction of 2-aminonicotinaldehyde with a variety of carbonyl compounds.

Diagram 2: Generalized Friedländer Synthesis of 1,8-Naphthyridines

Friedlander Synthesis reactant1 2-Aminonicotinaldehyde intermediate Intermediate Adduct reactant1->intermediate + reactant2 Active Methylene Compound (e.g., β-ketoester, malononitrile) reactant2->intermediate product Substituted 1,8-Naphthyridine intermediate->product Cyclization & Dehydration

A simplified workflow for the Friedländer synthesis of substituted 1,8-naphthyridines.

Comparative Biological Activity

Anticancer Activity: A Prominent Therapeutic Avenue

The 1,8-naphthyridine scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of protein kinases.[1]

Structure-Activity Relationship Insights:

  • Substitution at C3: The nature of the substituent at the C3 position is critical for anticancer potency. Carboxamide and heteroaryl substitutions at this position have yielded compounds with significant cytotoxic activity.[6][7] For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[6] The presence of halogens is thought to enhance target engagement through favorable electronic and steric interactions.[8]

  • Substitution at C5: While less explored than C3, substitutions at the C5 position also influence anticancer activity. Methyl substitution at C5 has been shown to be less effective than at C6 or C7 positions.[9] However, the introduction of a chlorine atom at C5, in conjunction with an amino group at C2, has created a promising chemical space for anticancer drug discovery.[8]

Comparative Data on Anticancer Activity:

Compound ClassC3-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1,8-Naphthyridine-3-carboxamideHalogenated heteroarylHMIAPaCa, K-5620.41, 0.77[6]
1,8-Naphthyridine-3-carboxamideUnsubstituted heteroarylHPA-1, SW6200.41, 1.4[6]
2-Phenyl-1,8-naphthyridineVariousHMCF71.47 - 7.89[10]
2-Amino-1,8-naphthyridineVariousClHeLa, HL-60, PC-3Varies[9]
Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. 1,8-Naphthyridine derivatives, with nalidixic acid being a notable early example, have a long history as effective antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6][11]

Structure-Activity Relationship Insights:

  • C3-Carboxylic Acid Moiety: The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is a fundamental pharmacophore for antibacterial activity.[6] Modifications to this carboxylic acid group can modulate the spectrum and potency of activity.

  • Substituents at C5 and other positions: The introduction of various substituents at other positions, including C5, can significantly impact antibacterial efficacy. For instance, in a series of 3- or 4-phenyl-1,8-naphthyridine derivatives, the nature of substituents at positions 2 and 7 was found to be crucial for antimycobacterial activity.[12]

Comparative Data on Antimicrobial Activity:

Compound ClassKey SubstituentsTarget OrganismMIC (µg/mL)Reference
Phenyl-1,8-naphthyridines2- and 7-substitutedMycobacterium tuberculosis H37Rv6.25[12]
1,8-Naphthyridinyl oxadiazolesMethyl, methoxy, chloro groupsEscherichia coli, Bacillus subtilisNot specified[5]
1,8-Naphthyridine derivatives7-acetamido or 5-chloro-2-benzenesulfonamidoMulti-resistant E. coli, P. aeruginosa, S. aureusSynergistic with fluoroquinolones[11]
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Scope

While less extensively studied than their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated promising antiviral and anti-inflammatory activities.[3][4]

Certain naphthyridine analogs have shown activity against a range of viruses, including HIV, HCMV, HSV, HPV, and HCV, with some exhibiting potency in the nanomolar range.[3] The mechanism of antiviral action can vary, with some compounds acting as HIV-1 integrase inhibitors.

In the realm of anti-inflammatory research, 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their ability to modulate cytokine and chemokine levels, suggesting their potential in treating inflammation-related conditions.[7] Naturally derived naphthyridines, such as canthin-6-one, have also shown inhibitory effects on the production of pro-inflammatory mediators.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.[8]

Principle: This assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The 1,8-naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Compounds: The 1,8-naphthyridine derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound in which there is no visible growth.

  • Synergy Testing (Optional): To evaluate the synergistic effect with known antibiotics, the assay can be performed with a fixed sub-inhibitory concentration of the 1,8-naphthyridine derivative in combination with serial dilutions of the antibiotic.[11]

Conclusion

The 3,5-substituted 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their anticancer and antimicrobial properties has unveiled critical structure-activity relationships, guiding the rational design of more potent and selective compounds. While the exploration of their antiviral and anti-inflammatory potential is still in its earlier stages, the initial findings are encouraging and warrant further investigation. The continued application of robust experimental methodologies and the exploration of novel substitution patterns will undoubtedly lead to the development of next-generation 1,8-naphthyridine-based drugs to address pressing global health challenges.

References

[12] Di Braccio, M., Grossi, G., Roma, G., Vargiu, L., Mura, M., & Marongiu, M. E. (2003). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Il Farmaco, 58(9), 765-777.

[5] IIP Series. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES.

[6] Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178.

[7] Awasthi, A., Lohani, M., Singh, M. K., Singh, A. T., & Jaggi, M. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 549-562.

[11] de Oliveira, A. C. C., de Almeida, R. R., de Freitas, T. S., de Oliveira, T. B., do Nascimento, M. G. G., de Lima, M. C. A., ... & da Silva, T. G. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7465.

[9] Chen, Y. C., Chen, Y. L., Hsieh, M. C., Kuo, S. C., & Lee, K. H. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. International journal of molecular sciences, 14(12), 24198-24215.

[13] Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1, 8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 348(12), 837-862.

[3] Singh, U. P., & Bhat, H. R. (2020). Naphthyridines with Antiviral Activity-A Review. Current drug targets, 21(13), 1339-1356.

[14] Parang, K., & Sun, G. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.

[4] Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1, 8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 348(12), 837-862.

[2] Szafrański, K., & Szymański, P. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

[10] Kumar, A., Sharma, S., & Kumar, V. (2021). 1, 8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Chemistry & Biodiversity, 18(8), e2100227.

Sources

Comparative

Melting Point Determination and Standards for 3,5-Dichloro-1,8-naphthyridine: A Comparative Guide

As a Senior Application Scientist, evaluating the thermal properties of heterocyclic building blocks like 3,5-Dichloro-1,8-naphthyridine (CAS: 2194550-34-8) [1] is a foundational step in early-stage drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermal properties of heterocyclic building blocks like 3,5-Dichloro-1,8-naphthyridine (CAS: 2194550-34-8) [1] is a foundational step in early-stage drug development and material characterization. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antimicrobial agents [2]. Because halogenated naphthyridines can exhibit complex solid-state behaviors—including polymorphism, desolvation, and sublimation—relying on a single thermal metric without understanding the underlying methodology can lead to critical failures in formulation and quality control.

This guide provides an objective, data-driven comparison of the three primary thermal analysis techniques used for this compound: the Pharmacopeial Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

Comparative Analysis of Melting Point Techniques

To establish a robust analytical profile for 3,5-Dichloro-1,8-naphthyridine, we must compare the performance of standard methodologies. The table below summarizes the quantitative and operational differences between the techniques.

Analytical ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Visual melting range (Collapse to Clear point)Heat flow (Endothermic peak, Enthalpy

H)
Visual phase transition with crystal morphology
Sample Size ~1–2 mg (2.5–3.5 mm column height)2–5 mg< 1 mg
Heating Rate 1°C/min (near expected melt)5–10°C/min (dynamic profiling)1–5°C/min
Performance Strengths Pharmacopeial standard; high throughput; low operational cost.Detects polymorphs, glass transitions, and precise thermodynamic data.Identifies desolvation, sublimation, and real-time crystal changes.
Limitations Subjective visual determination; yields no thermodynamic data.Expensive instrumentation; destructive; requires strict calibration.Highly subjective; low throughput; requires continuous operator attention.
Method Selection Workflow

The choice of methodology should be dictated by the specific analytical goal of your research phase.

MP_Workflow Start Compound: 3,5-Dichloro-1,8-naphthyridine Goal Define Analytical Objective Start->Goal QC Routine QC & Purity Release Goal->QC Poly Thermodynamic & Polymorph Profiling Goal->Poly Visual Morphological Phase Tracking Goal->Visual Capillary Capillary Method (USP <741>) QC->Capillary Pharmacopeial DSC Differential Scanning Calorimetry (DSC) Poly->DSC High Sensitivity HSM Hot Stage Microscopy (HSM) Visual->HSM Real-time Video

Workflow for selecting the optimal melting point determination method based on analytical goals.

Self-Validating Experimental Protocols

Scientific integrity requires that every protocol acts as a self-validating system. Do not simply execute steps; you must prove the system is capable of accuracy before the unknown sample is introduced.

Protocol A: Capillary Melting Point Determination (USP <741> Class Ia)

This method is the gold standard for routine batch release and purity verification [3].

System Suitability Test (SST): Before testing the naphthyridine derivative, run a USP Melting Point Reference Standard (e.g., USP Phenacetin or Vanillin, depending on the expected range). If the standard's observed clear point deviates by >0.5°C from its certified value, the system fails validation and the heating block requires recalibration [4].

Step-by-Step Methodology & Causality:

  • Sample Drying: Dry the 3,5-Dichloro-1,8-naphthyridine sample in a vacuum desiccator over silica gel for 24 hours.

    • Causality: Residual moisture acts as an impurity. According to Raoult's Law, solvent impurities depress the melting point and artificially broaden the melting range.

  • Pulverization: Grind the dried sample to a fine, uniform powder using an agate mortar and pestle.

    • Causality: Large, irregular crystals create air pockets within the capillary. Air is a poor thermal conductor, leading to uneven heat transfer and a falsely wide melting range.

  • Capillary Loading: Tap the open end of a standard capillary tube (0.8–1.2 mm ID) into the powder, then drop it through a 70 cm glass tube onto a hard surface to pack the solid to a strict height of 2.5–3.5 mm.

    • Causality: USP <741> mandates this specific height. Too little sample makes the meniscus difficult to observe; too much mass creates a thermal gradient across the vertical column, skewing the onset temperature.

  • Heating Ramp: Insert the capillary into the block at exactly 5°C below the expected melting point. Ramp the temperature at 1°C/min .

    • Causality: A slow, controlled ramp ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates induce thermal lag, causing the recorded temperature to be higher than the actual sample temperature.

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is essential when evaluating 3,5-Dichloro-1,8-naphthyridine for polymorph screening or detecting subtle glass transitions that capillary methods cannot observe [5].

System Suitability Test (SST): Validate the instrument's cell constant and temperature scale using a High-Purity Indium standard (Onset MP: 156.6°C). The measured heat of fusion (


H) must fall within 1% of the theoretical 28.45 J/g.

Step-by-Step Methodology & Causality:

  • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan using a microbalance.

    • Causality: A small, precise mass ensures minimal thermal gradients within the sample itself, maximizing peak resolution. This is critical for distinguishing closely eluting polymorphic transitions.

  • Pan Sealing: Hermetically seal the aluminum pan, then pierce a microscopic pinhole in the lid.

    • Causality: Halogenated heterocycles can sublime at high temperatures. The pinhole prevents the pan from ballooning and deforming (which would ruin thermal contact with the sensor) while maintaining a self-generated atmosphere to suppress premature sublimation.

  • Purge Gas Configuration: Establish a dry Nitrogen (

    
    ) purge at a flow rate of 50 mL/min.
    
    • Causality: Nitrogen displaces oxygen in the furnace, preventing oxidative degradation of the naphthyridine core prior to melting. This ensures the resulting endotherm represents a pure physical phase transition, not a chemical decomposition.

  • Dynamic Heating: Equilibrate at 25°C, then heat to 200°C at a rate of 10°C/min .

    • Causality: A 10°C/min rate is the industry standard for dynamic thermal profiling. It provides the optimal balance between transition signal intensity (heat flow amplitude) and temperature resolution.

Conclusion

For 3,5-Dichloro-1,8-naphthyridine, the Capillary Method remains the most efficient and pharmacopeia-compliant choice for routine purity checks and batch-to-batch consistency. However, for comprehensive drug development—where understanding the thermodynamic stability of the crystal lattice is paramount—DSC is indispensable. By strictly adhering to the causal principles of sample preparation and utilizing self-validating system suitability tests, researchers can ensure their thermal data is both highly accurate and regulatory-compliant.

References

  • United States Pharmacopeia (USP). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • SKZ Industrial. Differential Scanning Calorimeter vs. Other Thermal Analysis Methods. Retrieved from [Link]

Validation

Elemental analysis validation for 3,5-Dichloro-1,8-naphthyridine synthesis

Title: The Purity Paradox: Elemental Analysis vs. Modern Spectroscopic Techniques in the Validation of 3,5-Dichloro-1,8-naphthyridine Executive Summary Objective: This guide provides a technical comparison of purity vali...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Purity Paradox: Elemental Analysis vs. Modern Spectroscopic Techniques in the Validation of 3,5-Dichloro-1,8-naphthyridine

Executive Summary

Objective: This guide provides a technical comparison of purity validation methods for 3,5-Dichloro-1,8-naphthyridine (CAS 2194550-34-8) . While High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) are standard for identification, they frequently fail to detect "invisible" bulk impurities—specifically inorganic salts and hydration shells—common in naphthyridine synthesis.

Core Thesis: For drug development applications, Elemental Analysis (EA) remains the non-negotiable "Gold Standard" for establishing the bulk purity of chlorinated naphthyridines, despite the convenience of Quantitative NMR (qNMR). This guide details why EA is superior for detecting the specific "acid-trap" impurities inherent to this synthesis.

Synthesis Context & The "Invisible" Impurity Profile

To understand the validation challenge, one must understand the synthesis. The production of 3,5-dichloro-1,8-naphthyridine typically involves the chlorination of hydroxy- or amino-precursors using phosphorous oxychloride (


) or 

.

The Chemical Trap: The 1,8-naphthyridine core possesses two basic nitrogen atoms (


). During acid-mediated chlorination, these nitrogens act as "sponges" for protons, trapping 

or phosphoric acid species within the crystal lattice.
  • HPLC Blind Spot: These inorganic salts often dissociate in the mobile phase or elute in the solvent front, leaving the UV detector to see only the "pure" organic scaffold.

  • The Result: A sample can appear >99% pure by HPLC but contain 5-10% weight of trapped acid/water, ruining stoichiometric precision in downstream biological assays.

Visualizing the Impurity Flow

The following diagram illustrates where these specific impurities enter the workflow and how they evade standard detection.

SynthesisImpurityFlow Precursor Precursor (Hydroxy-naphthyridine) Reaction Chlorination (Reflux) Precursor->Reaction Reagents Reagents (POCl3 / PCl5) Reagents->Reaction Crude Crude Product (Trapped HCl/H3PO4) Reaction->Crude Impurity1 Hidden Impurity: N-Oxide byproducts Reaction->Impurity1 Impurity2 Hidden Impurity: Trapped HCl Salts Reaction->Impurity2 Workup Basic Workup (NaHCO3 / Extraction) Crude->Workup Attempted Removal FinalSolid Isolated Solid 3,5-Dichloro-1,8-naphthyridine Workup->FinalSolid Impurity3 Hidden Impurity: Lattice Water Workup->Impurity3 Hygroscopic Uptake Impurity2->FinalSolid Persists if pH > 8 not reached Impurity3->FinalSolid

Figure 1: The Synthesis-Impurity Pathway. Note that trapped HCl and lattice water often persist into the final solid, evading UV detection.

Comparative Analysis: EA vs. Alternatives

The following table contrasts the three primary validation methods for 3,5-dichloro-1,8-naphthyridine.

FeatureElemental Analysis (CHNX) Quantitative NMR (qNMR) HPLC (UV/Vis)
Primary Target Bulk Composition (Mass %)Molar Ratio (Proton Count)Chromophore Purity
Detection Basis Combustion & TitrationNuclear Spin ResonanceUV Absorption
Detects Water? YES (Indirectly via %C/N drop)YES (If distinct peak visible)NO (Elutes with solvent)
Detects Inorganics? YES (Ash/Residue or % deviation)NO (Unless specific nuclei used)NO (Transparent to UV)
Sample Destructive? YesNoNo
Precision

(Industry Standard)

(Routine)

(Relative Area)
Verdict Required for Bulk Purity Best for Structure Validation Best for Organic Impurities
Why EA Wins for Naphthyridines

While qNMR is powerful, it requires an internal standard (like TCNB) and careful relaxation delay (


) optimization. If the sample contains paramagnetic impurities (common if metal catalysts were used) or if the proton signals overlap with the solvent, qNMR fails.

EA is self-validating: If your Carbon % is low but Nitrogen % is correct, you likely have water. If both are low proportionally, you have inorganic salts. This "ratio logic" is unique to EA.

Experimental Validation Protocols

Protocol A: Elemental Analysis (The Gold Standard)

Target: 3,5-Dichloro-1,8-naphthyridine (


)
Theoretical Values: C: 48.27%, H: 2.03%, N: 14.07%, Cl: 35.62%
  • Drying (Crucial): Dry 100 mg of sample at 60°C under high vacuum (0.1 mbar) for 24 hours over

    
    . Naphthyridines are hygroscopic; failure here guarantees failure in EA.
    
  • Encapsulation: Weigh exactly 2.0–3.0 mg (

    
     mg) into a tin capsule.
    
  • Combustion: Run on a standard analyzer (e.g., Elementar vario EL cube) at 1150°C.

  • Halogen Determination: Perform a separate Schöniger flask combustion followed by potentiometric titration with

    
     to determine Chlorine content. Do not rely solely on CHN. 
    
Protocol B: qNMR (The Orthogonal Check)
  • Solvent: Dissolve 10 mg of sample in

    
     (prevents aggregation common in 
    
    
    
    ).
  • Internal Standard: Add exactly 5.0 mg of 1,3,5-Trimethoxybenzene (traceable standard).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): >30 seconds (ensure full relaxation of aromatic protons).
      
    • Scans: 64.

  • Calculation: Compare the integral of the naphthyridine proton (Singlet at ~9.0 ppm) against the standard.

Results Interpretation: The "Failed" Batch Scenario

This dataset simulates a common scenario in naphthyridine synthesis where a batch "passes" HPLC but fails EA, revealing the hidden salt trap.

Scenario: Batch #045-B looks pristine white.

  • HPLC Result: 99.2% Area (Single Peak).

  • EA Result (Data below):

ElementTheoretical (%)Found (%)DeviationInterpretation
Carbon 48.2745.10-3.17 Significant mass defect.
Hydrogen 2.032.45+0.42 Excess hydrogen indicates

or

.
Nitrogen 14.0713.15-0.92 Lower %N confirms bulk contamination.
Chlorine 35.6238.90+3.28 The Smoking Gun. Excess Cl proves trapped HCl.
  • Action: Recrystallize from basic ethanol (

    
     + 
    
    
    
    ) to strip the acid.

Validation Decision Matrix

Use this workflow to determine when the sample is ready for biological testing.

ValidationWorkflow Start Isolated 3,5-Dichloro-1,8-naphthyridine HPLC Step 1: HPLC Analysis (Purity Check) Start->HPLC Decision1 Is Purity > 98%? HPLC->Decision1 Recryst Recrystallize (Acetone/Hexane) Decision1->Recryst No Dry Step 2: Vacuum Drying (60°C, 24h, P2O5) Decision1->Dry Yes Recryst->HPLC EA Step 3: Elemental Analysis (CHN + Cl Titration) Dry->EA Decision2 Is EA within ±0.4%? EA->Decision2 Pass VALIDATED Ready for Bio-Assay Decision2->Pass Yes FailAnalysis Analyze Deviation Decision2->FailAnalysis No Reprocess Reprocess: Basic Wash (NaHCO3) or Sublimation FailAnalysis->Reprocess High Cl / Low C Reprocess->Dry

Figure 2: The Validation Decision Matrix. Note that EA is the final gatekeeper before biological application.

References

  • Journal of Medicinal Chemistry. (2014). Purity Guidelines for Publication. American Chemical Society.[1][2] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dichloro-1,8-naphthyridine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3,5-Dichloro-1,8-naphthyridine Executive Summary & Chemical Profile 3,5-Dichloro-1,8-naphthyridine (CAS: 2194550-34-8) is a specialized heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3,5-Dichloro-1,8-naphthyridine

Executive Summary & Chemical Profile

3,5-Dichloro-1,8-naphthyridine (CAS: 2194550-34-8) is a specialized heterocyclic building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and advanced antineoplastic agents[1]. While its rigid bicyclic structure makes it highly valuable for structure-activity relationship (SAR) optimization, it also presents specific logistical and environmental challenges at the end of its lifecycle.

Proper disposal of this compound is not merely a regulatory formality; it is a scientific necessity. Because it is a halogenated nitrogen heterocycle, improper disposal can lead to severe ecological contamination and the generation of highly toxic combustion byproducts. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe containment, decontamination, and final destruction of 3,5-Dichloro-1,8-naphthyridine.

Hazard Assessment & Mechanistic Causality

To manage chemical waste effectively, one must understand the molecular behavior of the compound under disposal conditions.

  • Dioxin/Furan Formation Risk: The presence of two stable carbon-chlorine (C-Cl) bonds on an aromatic core means that low-temperature combustion (such as in standard municipal incinerators) will result in incomplete thermal degradation. This provides the thermodynamic environment for the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known[2].

  • NOx Emissions: The 1,8-naphthyridine ring contains two nitrogen atoms. Uncontrolled degradation releases nitrogen oxides (NOx), requiring specialized emission scrubbing.

  • Regulatory Classification: Under standard environmental regulations (such as the EPA's Resource Conservation and Recovery Act in the US), waste streams containing this compound must be strictly segregated and managed as Halogenated Organic Waste [2][3].

Quantitative Data Summary

ParameterSpecification / Classification
Compound Name 3,5-Dichloro-1,8-naphthyridine
CAS Number 2194550-34-8
Molecular Formula C8H4Cl2N2
Molecular Weight 199.04 g/mol
Waste Category Halogenated Organic Waste
Primary Hazard Irritant; Environmental toxicity; Toxic combustion byproducts
Required Destruction Method High-Temperature Incineration (>1100°C) with Caustic Scrubber
Incompatible Materials Strong oxidizing agents, strong acids

In-Lab Segregation and Containment Workflows

The integrity of chemical disposal begins at the bench. Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs and complicates the final incineration chemistry.

Protocol A: Solid Waste Segregation (Powders, Crystals, Contaminated Consumables)

  • Primary Containment: Collect all solid residues, contaminated weighing paper, and empty reagent vials in a high-density polyethylene (HDPE) or glass container. Causality: HDPE provides excellent chemical resistance against halogenated organics without degrading over time.

  • Secondary Containment: Place the primary container within a designated "Solid Halogenated Organic Waste" bin in the laboratory's Satellite Accumulation Area (SAA).

  • Labeling: Affix a globally harmonized system (GHS) compliant hazardous waste label immediately upon the first drop of waste. Explicitly write: "Contains: 3,5-Dichloro-1,8-naphthyridine (Halogenated Heterocycle)."

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Washings)

  • Compatibility Verification: Ensure the waste carboy material is compatible with the primary solvent used in your reaction (e.g., DCM, DMF, or DMSO). Always use Polytetrafluoroethylene (PTFE)-lined caps to prevent vapor leakage.

  • Segregation: Transfer the liquid waste exclusively into a carboy labeled "Halogenated Organic Solvents."

  • Volume Management: Never fill the waste carboy beyond 80% capacity. Causality: Leaving 20% headspace accommodates thermal expansion of solvent vapors, preventing pressure-induced rupture of the container.

Spill Response and Decontamination Protocol

In the event of an accidental spill, immediate and calculated action is required to prevent aerosolization and inhalation exposure.

Step-by-Step Decontamination:

  • Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE, including double nitrile gloves, safety goggles, and a particulate respirator (N95/P100) if the spill occurs outside a designated fume hood.

  • Dust Suppression (For Solids): Do NOT dry sweep. Dry sweeping aerosolizes the fine powder, creating an acute inhalation hazard. Instead, gently cover the spill with absorbent paper dampened with a compatible solvent (e.g., ethanol or acetone) to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool (such as a PTFE spatula) and place it into a wide-mouth glass jar.

  • Surface Decontamination: Wash the contaminated surface with acetone to dissolve any remaining 3,5-Dichloro-1,8-naphthyridine, wiping from the outside of the spill toward the center to prevent spreading. Follow with a standard soap and water wash.

  • Waste Consolidation: Dispose of all wipes, spatulas, and PPE used during the cleanup as solid halogenated hazardous waste.

Institutional Disposal & Final Destruction

Once the waste is transferred from the laboratory to the facility's central accumulation area, it must be processed by a certified hazardous waste vendor.

Because 3,5-Dichloro-1,8-naphthyridine contains refractory C-Cl bonds, the only environmentally sound method for final destruction is High-Temperature Incineration [2].

  • Thermal Cleavage: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C (2012°F). This extreme heat is required to completely break the aromatic ring and prevent the recombination of molecules into dioxins.

  • Caustic Scrubbing: As the chlorine atoms are liberated, they form hydrochloric acid (HCl) gas. The incinerator's exhaust must pass through a wet scrubber system (typically a sodium hydroxide spray) to neutralize the HCl into harmless saltwater before the exhaust is released into the atmosphere[2].

Disposal Workflow Visualization

WasteDecisionTree Start 3,5-Dichloro-1,8-naphthyridine Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (In Solution) Decision->Liquid SegSolid Double-bag in PE Place in Solid Halogenated Bin Solid->SegSolid SegLiquid Aqueous or Organic? Liquid->SegLiquid Incineration High-Temperature Incineration (>1100°C) + Caustic Scrubber SegSolid->Incineration OrgLiq Halogenated Organic Solvent Carboy SegLiquid->OrgLiq Organic AqLiq Aqueous Waste with Trace Organics SegLiquid->AqLiq Aqueous OrgLiq->Incineration AqLiq->Incineration

Decision tree for the segregation and disposal of 3,5-Dichloro-1,8-naphthyridine waste.

References

  • BLD Pharm. "3,5-Dichloro-1,8-naphthyridine (CAS: 2194550-34-8) Product Information." BLD Pharm. 1

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. 2

  • U.S. Environmental Protection Agency (EPA). "Profile and Management Options for EPA Laboratory Generated Mixed Waste." EPA Document Archive.3

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-1,8-naphthyridine

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling 3,5-Dichloro-1,8-naphthyridine. The focus is on implementing a multi-layered Pers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling 3,5-Dichloro-1,8-naphthyridine. The focus is on implementing a multi-layered Personal Protective Equipment (PPE) strategy that is both robust and practical for a laboratory setting. Given the limited specific toxicological data for this exact isomer, we will adopt a conservative approach grounded in the known hazards of related chlorinated heterocyclic compounds. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions to ensure your well-being.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is the foundation of any effective safety plan. Based on data from structurally similar compounds, 3,5-Dichloro-1,8-naphthyridine is classified as hazardous.[1][2] The primary concerns are:

  • Serious Eye Irritation (H319): Airborne powder or splashes can cause significant eye damage.[1][2][3][4]

  • Skin Irritation (H315): Direct contact can lead to inflammation, redness, and irritation.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of the fine powder can irritate the nose, throat, and lungs.[1][2][4]

  • Toxicity: Like many chlorinated aromatics, it is considered harmful if swallowed and may pose risks from inhalation or absorption through the skin.[2][5]

The primary routes of exposure in a laboratory setting are the inhalation of airborne dust, particularly during weighing and transfers, and direct contact with skin and eyes.[1][6] During a fire, highly toxic gases such as hydrogen chloride and nitrogen oxides may be generated.[1]

The Hierarchy of Controls: Your First Line of Defense

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. A comprehensive safety strategy always begins with more effective control measures.

  • Engineering Controls: The mandatory, non-negotiable first step is to handle 3,5-Dichloro-1,8-naphthyridine within a certified chemical fume hood.[1][7][8][9] This control is designed to capture airborne particles at the source, drastically reducing the risk of inhalation.

  • Administrative Controls: Your institution's Chemical Hygiene Plan, including Standard Operating Procedures (SOPs), designated work areas, and proper training, are essential for minimizing risk.

Core PPE Protocol for 3,5-Dichloro-1,8-naphthyridine

A multi-layered PPE approach is required to protect against the primary exposure routes. The following protocol should be considered the minimum standard for any manipulation of this compound.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are required at all times.[1][3][10][11]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 g) or performing operations with a high potential for splashing (e.g., quenching a reaction), a full-face shield must be worn over chemical splash goggles.[7][12][13][14]

Hand Protection

Your hands are most likely to come into direct contact with the compound. Therefore, a diligent glove strategy is paramount.

  • Double-Gloving is Mandatory: This practice provides redundancy and allows for the safe removal of a contaminated outer glove without exposing the skin.[7]

    • Inner Glove: A standard nitrile examination glove provides a good base layer of protection.

    • Outer Glove: A second pair of nitrile gloves or a more robust chemical-resistant glove (e.g., neoprene) should be worn over the inner pair.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[11] If contamination of the outer glove is suspected, remove it immediately using the proper technique, and replace it. Never wear gloves outside the immediate work area to prevent cross-contamination.[15]

Body Protection

Protecting your skin and personal clothing is crucial to prevent accidental exposure.

  • Minimum Requirement: A clean, buttoned, flame-resistant laboratory coat is required for all procedures.[7][12][16]

  • Enhanced Protection: For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat or disposable coveralls should be used.[7][12][13][16] Long-sleeved shirts and pants, along with closed-toe shoes, must be worn under your PPE.[16]

Respiratory Protection

While a fume hood is the primary control for inhalation hazards, additional respiratory protection may be necessary in specific situations.

  • Standard Operations: For routine handling of small quantities inside a certified fume hood, respiratory protection is typically not required.[7]

  • When a Respirator is Required: A NIOSH-approved respirator with P100 (HEPA) filters is necessary when:

    • Weighing out the solid compound, especially in larger amounts where dust is likely to become airborne.

    • Responding to a spill outside of a fume hood.

    • Cleaning vessels that contained the solid material.

Operational Plans: PPE in Practice

The level of PPE required can be scaled based on the specific task and the quantity of material being handled.

PPE Requirements by Laboratory Task
TaskQuantityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer < 1 gSafety GogglesDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Weighing/Transfer > 1 gGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronP100 Respirator Recommended
Dissolution AnySafety GogglesDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Reaction Setup/Workup AnyGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Required (in fume hood)
Spill Cleanup AnyGoggles & Face ShieldDouble Nitrile GlovesDisposable CoverallsP100 Respirator Required
Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for a given task involving 3,5-Dichloro-1,8-naphthyridine.

PPE_Selection_Workflow start Start: Plan Experiment with 3,5-Dichloro-1,8-naphthyridine task_assessment Assess Task: Weighing, Dissolution, Reaction, Cleanup? start->task_assessment fume_hood Is the task performed entirely within a certified chemical fume hood? task_assessment->fume_hood enhanced_ppe Level 2 PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron task_assessment->enhanced_ppe High Splash Risk (e.g., Reaction Workup) spill_cleanup Spill or Aerosol Risk? fume_hood->spill_cleanup Yes no_hood STOP WORK Consult EHS. Work must be done in a fume hood. fume_hood->no_hood No base_ppe Level 1 PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat spill_cleanup->base_ppe No (e.g., simple dissolution) max_ppe Level 3 PPE (Maximum Protection): - Goggles & Face Shield - Double Nitrile Gloves - Disposable Coveralls - P100 Respirator spill_cleanup->max_ppe Yes (Spill/Cleanup) end_ppe Proceed with Task base_ppe->end_ppe enhanced_ppe->end_ppe max_ppe->end_ppe

Caption: Decision workflow for selecting appropriate PPE level.

Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent contamination.[13]

Donning (Putting On) Sequence:

  • Attire: Confirm you are wearing long pants and closed-toe shoes.

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Hand Protection (Inner): Don the first pair of nitrile gloves.

  • Eye Protection: Don chemical splash goggles and face shield (if needed).

  • Hand Protection (Outer): Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Inspect: Visually inspect your PPE for any visible contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Body Protection: Unbutton your lab coat or unzip coveralls. Remove it by rolling it outwards and away from your body, only touching the inside surface. Place it in the designated area for lab coats or in a hazardous waste bag.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: If worn, exit the immediate work area before removing your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[1][10]

Emergency Procedures and Disposal

Spill Response
  • Evacuate: Alert others in the area and evacuate the immediate vicinity.[9]

  • Secure: Restrict access to the area.

  • Report: Inform your supervisor and institutional Environmental Health & Safety (EHS) office.

  • Cleanup: Do not attempt to clean a large spill unless you are trained to do so. For a minor spill within a fume hood, wear maximum protection PPE (Level 3).[1] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Carefully sweep the material into a designated, sealed hazardous waste container.[1][11]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]

Waste Disposal

All materials contaminated with 3,5-Dichloro-1,8-naphthyridine must be treated as hazardous waste.[5]

  • Containers: Place solid waste, used absorbent materials, and contaminated disposable PPE into a clearly labeled, sealed hazardous waste container.[17]

  • Empty Bottles: "Empty" containers that held the chemical must also be disposed of as hazardous waste, as they will contain residue.[5]

  • Regulations: All waste disposal must adhere to your institution's policies and local, state, and federal regulations.[1][18] Do not pour any waste down the drain or dispose of it in the regular trash.[1][19]

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3,5-DiBr-PAESA.
  • NSP Engineering. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • ThermoPoudre. (n.d.). PPE for Powder Coating: Safety and Maximum Protection.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3,5-Dichloro-1,6-naphthyridine.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
  • Unisan. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • Covestro. (n.d.). Guidance for the Selection of Protective Clothing for TDI Users.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2015, September 30). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1,8-Naphthalic Anhydride.
  • Capot Chemical. (2018, December 7). MSDS of 8-chloro-3-methoxy-1,5-naphthyridine.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 6-BROMO-3,4-DICHLORO-1,8-NAPHTHYRIDINE.
  • Thermo Fisher Scientific. (2011, April 29). Safety Data Sheet.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1,2,3,4-Tetrahydro-[7][10]naphthyridine. Retrieved from

  • University of Washington. (n.d.). Standard Operating Procedure: Chlorine.
  • ChemicalBook. (2026, January 17). 1,8-Naphthyridine - Safety Data Sheet.
  • Fluorochem. (n.d.). 2,5-Dichloro-1,8-naphthyridine (CAS 91870-15-4).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued - N. WASTE DISPOSAL.
  • University of Southern California Nanofabrication Laboratory. (n.d.). Standard Operating Procedure for Chlorinated Solvents.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

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